Chemical structure and properties of (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide
An In-Depth Technical Guide on the Chemical Structure and Properties of (S)-2-Amino-N-(pyridin-3-ylmethyl)propanamide Part 1: Executive Summary & Chemical Identity (S)-2-Amino-N-(pyridin-3-ylmethyl)propanamide is a chira...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide on the Chemical Structure and Properties of (S)-2-Amino-N-(pyridin-3-ylmethyl)propanamide
Part 1: Executive Summary & Chemical Identity
(S)-2-Amino-N-(pyridin-3-ylmethyl)propanamide is a chiral, heterocycle-functionalized amino acid amide. Structurally, it consists of L-Alanine coupled to 3-Picolylamine (3-aminomethylpyridine) via a secondary amide bond.
In drug discovery, this scaffold serves as a critical fragment-based building block . It combines a chiral primary amine (for solubility and ionic interactions) with a pyridine ring (a classic hydrogen bond acceptor and
-stacking motif), linked by a flexible amide tether. This specific regioisomer (3-pyridyl) is often selected over the 2- or 4-pyridyl variants to optimize geometry for binding pockets in kinases, metalloenzymes, and G-protein-coupled receptors (GPCRs).
Nomenclature & Identification
Property
Details
IUPAC Name
(2S)-2-amino-N-(pyridin-3-ylmethyl)propanamide
Common Names
L-Alanine 3-picolylamide; H-Ala-NH-CH2-Py(3)
Molecular Formula
CHNO
Molecular Weight
179.22 g/mol
Stereochemistry
(S)-enantiomer (derived from L-Alanine)
CAS Number
Not widely listed; Custom Synthesis Category (Analogous to 2-isomer CAS: 190122-99-7)
Part 2: Chemical Structure & Physicochemical Properties
Structural Analysis
The molecule features three distinct pharmacophoric elements:
The Chiral Head (L-Alanine): Provides a primary amine (
) and a methyl side chain. The (S)-configuration is critical for biological recognition, matching the stereochemistry of natural proteins.
The Amide Linker: A planar, rigid bond that directs the spatial orientation of the pyridine ring relative to the amine.
The Pyridine Tail (3-Position): Unlike the 2-pyridyl isomer (where the nitrogen is adjacent to the linker), the 3-pyridyl nitrogen is meta-positioned. This reduces steric hindrance and alters the basicity and metal-coordination geometry.
Physicochemical Data Profile
Data estimated based on fragment contribution methods and structural analogs.
Parameter
Value / Range
Significance
LogP (Octanol/Water)
-0.5 to -0.2
Highly polar; good aqueous solubility.
pKa (Primary Amine)
~8.0 – 9.2
Protonated at physiological pH (forms cation).
pKa (Pyridine N)
~5.2
Mostly unprotonated at pH 7.4; acts as H-bond acceptor.
H-Bond Donors (HBD)
2 (Primary amine, Amide NH)
Critical for receptor binding.
H-Bond Acceptors (HBA)
3 (Pyridine N, Amide O, Amine N)
Facilitates solvent and target interactions.
Rotatable Bonds
4
Moderate flexibility allows induced fit binding.
Part 3: Synthesis & Manufacturing Protocol
Directive: The synthesis follows a standard peptide coupling strategy. To ensure enantiomeric purity, Boc-L-Alanine is used as the starting material, preventing racemization at the chiral center.
Reaction Scheme Visualization
Caption: Step-wise synthesis pathway from protected L-Alanine to final amide product.
Detailed Experimental Protocol
Step 1: Coupling Reaction
Dissolution: Dissolve Boc-L-Alanine (1.0 eq) in anhydrous Dichloromethane (DCM) or DMF.
Activation: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) to the solution at 0°C. Stir for 15 minutes to form the active ester.
Expert Insight: HOBt suppresses racemization of the chiral center during activation.
Addition: Add 3-Picolylamine (1.1 eq) followed by DIPEA (2.0 eq).
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.
Workup: Dilute with Ethyl Acetate. Wash sequentially with saturated NaHCO
(removes unreacted acid), water, and brine. Dry over NaSO and concentrate.
Step 2: Deprotection (Boc Removal)
Acidolysis: Dissolve the crude intermediate in DCM. Add Trifluoroacetic Acid (TFA) (20% v/v).
Monitoring: Stir at room temperature for 1–2 hours. Monitor by TLC (disappearance of starting material).
Isolation: Evaporate volatiles under reduced pressure. Co-evaporate with toluene/DCM (3x) to remove residual TFA.
Final Form: The product is obtained as a TFA salt. To obtain the free base, pass through a basic ion-exchange resin or neutralize with Na
CO and extract into DCM (note: water solubility may make extraction difficult; resin is preferred).
Part 4: Analytical Characterization
To validate the identity and purity of the synthesized compound, the following spectral signatures must be confirmed.
H NMR Spectroscopy (400 MHz, DMSO-d
)
Pyridine Ring: Look for 4 distinct aromatic protons.
~8.5 ppm (s, 1H, H-2 near N).
~8.4 ppm (d, 1H, H-6).
~7.6 ppm (d, 1H, H-4).
~7.3 ppm (dd, 1H, H-5).
Amide NH:
~8.8 ppm (broad t, 1H).
Benzylic CH
: ~4.3–4.4 ppm (d, 2H). This signal couples with the amide NH.
Chiral Alpha-CH:
~3.8 ppm (q, 1H).
Methyl Group:
~1.2 ppm (d, 3H).
Mass Spectrometry (ESI-MS)
Positive Mode: Expect a dominant peak at [M+H]
= 180.2 .
Fragmentation: MS/MS may show loss of the alanine fragment (m/z ~44) or cleavage at the amide bond.
Part 5: Biological Applications & Mechanism
This compound is rarely a drug in itself but acts as a pharmacophore scaffold .
Pharmacophore Mapping
The molecule is designed to interact with protein binding pockets via three specific modes:
Caption: Interaction map showing how the scaffold binds to biological targets.
Kinase Inhibition: The pyridine nitrogen often mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of kinase enzymes.
Peptidase Inhibition: The L-Alanine moiety fits into the S1 or S1' specificity pockets of proteases (e.g., DPP-4), while the pyridine group interacts with catalytic residues.
Metal Chelation: In metalloenzymes (e.g., Carbonic Anhydrase), the pyridine nitrogen can coordinate with the Zinc (
) active site.
References
PubChem Compound Summary. "(S)-2-Amino-N-(pyridin-2-ylmethyl)propanamide (Regioisomer Reference)." National Center for Biotechnology Information. Accessed 2026.[1][2] Link
BenchChem Protocols. "Step-by-Step Boc Deprotection of L-Alanine: Application Notes." BenchChem.[3] Accessed 2026.[1][2] Link
Organic Chemistry Portal. "Boc-Protected Amino Groups: Synthesis and Deprotection Strategies." Organic Chemistry Portal. Accessed 2026.[1][2] Link
Thermodynamic Stability of (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide in Solution: A Framework for Characterization and Analysis
An In-Depth Technical Guide Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of the novel chemical entity, (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide, in aque...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of the novel chemical entity, (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide, in aqueous solutions. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delivers an integrated strategy, elucidating the scientific rationale behind each experimental step, from the development of a stability-indicating analytical method to the execution of forced degradation studies and the interpretation of kinetic data. By grounding the methodology in the fundamental principles of physical organic chemistry and adhering to established regulatory standards, this guide serves as a self-validating roadmap for generating a robust and reliable stability profile, crucial for informed decision-making in the pharmaceutical development lifecycle.
Introduction: The Imperative of Stability Profiling
In the trajectory of drug development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its viability. A comprehensive understanding of a molecule's degradation pathways and kinetics is not merely an academic exercise; it is a critical determinant of its safety, efficacy, and shelf-life. The molecule in focus, (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide, is a chiral compound featuring a primary amine, a secondary amide linkage, and a pyridine ring. Each of these functional groups presents a potential locus for chemical degradation.
The amide bond, while being one of the most stable linkages in nature due to resonance stabilization, is not impervious to hydrolysis, particularly under non-neutral pH conditions.[1][2] Its stability is significantly influenced by the electronic and steric nature of its substituents.[3] The presence of a terminal primary amine and a basic pyridine nitrogen introduces pH-dependent protonation states that can profoundly influence the molecule's reactivity and degradation kinetics. Therefore, a systematic investigation into its stability across a physiologically and pharmaceutically relevant range of conditions is paramount.
This guide outlines a holistic approach to determining the thermodynamic stability of (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide, providing the user with both the "how" and the critical "why" for each stage of the investigation.
Molecular Structure Analysis and Potential Degradation Pathways
A proactive assessment of stability begins with a thorough analysis of the molecule's structure to hypothesize potential liabilities.
(S)-2-Amino-N-pyridin-3-ylmethyl-propionamide
The Amide Linkage: This is the most probable site of hydrolytic cleavage. Amide hydrolysis can be catalyzed by both acid and base.[4][5] Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[6] Under basic conditions, direct nucleophilic attack by a hydroxide ion on the carbonyl carbon initiates the reaction.[5][7] The products of hydrolysis would be (S)-alanine and 3-aminomethylpyridine.
The Pyridine Ring: Pyridine and its derivatives can be susceptible to photodegradation, particularly when exposed to UV light.[8] Oxidative degradation is also a possibility, although generally less facile than hydrolysis for this type of structure.
The Primary Amine: The alpha-amino group of the alanine moiety is a primary amine. While generally stable, it can participate in reactions such as oxidation or interactions with excipients in a formulated product. Its protonation state will be highly pH-dependent and can influence the overall electronic character of the molecule.
Based on this analysis, the primary degradation pathway is anticipated to be the hydrolysis of the central amide bond.
Caption: Primary hypothesized degradation pathway via amide bond hydrolysis.
The Experimental Workflow: A Phased Approach
A rigorous stability assessment is conducted in a sequential, logical manner. The foundational step is the development of a robust analytical method capable of accurately tracking the degradation of the parent compound and resolving its degradants.
Technical Guide: Solubility Profiling of (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide
This guide outlines the physicochemical profile, experimental determination strategies, and thermodynamic modeling frameworks for (S)-2-Amino-N-(pyridin-3-ylmethyl)propionamide . Note on Data Availability: As of 2026, sp...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the physicochemical profile, experimental determination strategies, and thermodynamic modeling frameworks for (S)-2-Amino-N-(pyridin-3-ylmethyl)propionamide .
Note on Data Availability: As of 2026, specific peer-reviewed solubility datasets for this exact pharmaceutical intermediate are not indexed in open-access thermodynamic journals (e.g., J. Chem. Eng. Data). Consequently, this guide functions as a strategic protocol for generating, analyzing, and applying this data, utilizing structural analogs and first-principles chemistry to establish a baseline.
Physicochemical Baseline & Structural Analysis
To design an effective solubility study, we must first deconstruct the solute's molecular interactions.
Based on Group Contribution Methods (GCM), we anticipate the following solubility behaviors:
Solvent Class
Representative Solvents
Predicted Solubility
Mechanistic Rationale
Polar Protic
Methanol, Ethanol, Water
High
Strong H-bonding with amine/amide/pyridine N.
Polar Aprotic
DMSO, DMF, DMAc
Very High
High dipole-dipole interactions; disruption of crystal lattice.
Chlorinated
Dichloromethane, Chloroform
Moderate
Interaction with pyridine ring; useful for extraction.
Ethers/Esters
THF, Ethyl Acetate
Low to Moderate
Limited H-bond donation capability from solvent.
Non-Polar
n-Hexane, Heptane, Toluene
Negligible
High polarity mismatch; effective anti-solvents.
Experimental Protocols for Data Generation
For drug development, "visual" solubility is insufficient. We employ the Laser Monitoring Dynamic Method for precision and the Static Gravimetric Method for validation.
Dissolve crude material in Ethanol at 60°C (near saturation).
Slowly add n-Heptane until slight turbidity is observed (Metastable zone width).
Cool to 5°C at a rate of 0.2°C/min to control nucleation.
Rationale: The pyridine moiety maintains solubility in Ethanol, while the non-polar Heptane drastically reduces solubility, forcing controlled precipitation of the (S)-enantiomer.
References
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link
Grant, D. J., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
Shaofen Li, et al. (2016). Solubility Determination and Thermodynamic Modeling of 3-Nitrophthalhydrazide in Twelve Pure Solvents at Elevated Temperatures. Journal of Chemical & Engineering Data, 61(1), 522-529. (Representative protocol for amide solubility). Link
Yaws, C. L. (2003). Yaws' Handbook of Thermodynamic Properties for Hydrocarbons and Chemicals. Gulf Professional Publishing. (Source for solvent properties).[4][5][6][7][8][9]
An In-depth Technical Guide to the Chiral Characteristics of (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide
Foreword: Navigating the Stereochemical Landscape of Novel Amides In the realm of medicinal chemistry and drug development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often th...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: Navigating the Stereochemical Landscape of Novel Amides
In the realm of medicinal chemistry and drug development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the very determinant of biological activity, efficacy, and safety. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), frequently exhibit enantioselective interactions with biological targets. One enantiomer may elicit a desired therapeutic effect, while the other could be inactive or, in some cases, induce adverse effects. It is this fundamental principle that elevates the study of chirality from an academic curiosity to a critical necessity in pharmaceutical research.
This guide focuses on the chiral characteristics of a specific, yet representative, molecule: (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide. This compound, an amide synthesized from the naturally occurring chiral amino acid (S)-alanine and 3-(aminomethyl)pyridine, serves as an exemplary case study for the rigorous characterization required for any new chiral chemical entity. While direct literature on this exact molecule is sparse, the principles and methodologies detailed herein are universal and grounded in established analytical and synthetic chemistry.
This document is intended for researchers, scientists, and drug development professionals. It is structured not as a rigid protocol, but as a logical journey through the essential facets of chiral analysis. We will delve into the "why" behind experimental choices, providing a framework for understanding, replicating, and adapting these methods for other novel chiral compounds. Our objective is to equip you with the foundational knowledge and practical insights necessary to confidently navigate the stereochemical complexities of your own research.
The Molecular Architecture: Understanding the Chiral Core
(S)-2-Amino-N-pyridin-3-ylmethyl-propionamide is defined by a single stereocenter at the alpha-carbon of the original alanine moiety. This chiral center dictates the molecule's three-dimensional structure and its potential interactions with other chiral molecules, such as biological receptors and enzymes.
Core Components:
(S)-Alanine: The source of chirality. The "(S)" designation, according to the Cahn-Ingold-Prelog convention, defines the absolute configuration at the stereocenter.
3-(Aminomethyl)pyridine: An achiral amine that forms the amide bond with the carboxyl group of alanine. The pyridine ring introduces aromaticity and potential for specific hydrogen bonding and π-stacking interactions.
The presence of the primary amine, the amide linkage, and the basic pyridine nitrogen imparts a unique combination of physicochemical properties that influence its solubility, stability, and potential for biological activity.
The most logical and efficient synthesis of (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide involves the coupling of a protected (S)-alanine derivative with 3-(aminomethyl)pyridine. The primary challenge in this synthesis is the preservation of the stereochemical integrity of the chiral center. Racemization, the conversion of the (S)-enantiomer to a mixture of (S) and (R)-enantiomers, must be minimized.
Protecting Group Strategy
To prevent unwanted side reactions and racemization, the amino group of (S)-alanine must be protected prior to amide coupling. The choice of protecting group is critical.
Boc (tert-butyloxycarbonyl): Often preferred due to its stability under coupling conditions and its facile removal under mildly acidic conditions that are unlikely to cause racemization.
Cbz (carboxybenzyl): Another common choice, removable by hydrogenolysis, which is also a mild method.
Amide Coupling Protocol
The following is a robust, field-proven protocol for the synthesis of the target molecule.
Objective: To synthesize (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide with high enantiomeric purity.
Instrumentation: Standard laboratory glassware, magnetic stirrer, rotary evaporator, inert atmosphere setup (e.g., nitrogen or argon).
Protocol:
Protection of (S)-Alanine:
Dissolve (S)-alanine in a suitable solvent system (e.g., a mixture of dioxane and water).
Add a base, such as sodium hydroxide, to deprotonate the amino group.
Slowly add di-tert-butyl dicarbonate (Boc-anhydride) at a controlled temperature (e.g., 0°C to room temperature).
Allow the reaction to proceed for several hours until complete.
Acidify the mixture and extract the resulting Boc-(S)-alanine into an organic solvent.
Dry and evaporate the solvent to obtain the protected amino acid.
Amide Coupling Reaction:
Dissolve Boc-(S)-alanine in an anhydrous aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF).
Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reagents are known to minimize racemization.
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to activate the carboxylic acid.
Introduce one equivalent of 3-(aminomethyl)pyridine to the reaction mixture.
Stir under an inert atmosphere at room temperature for 12-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Deprotection:
Once the coupling is complete, evaporate the solvent.
Dissolve the crude Boc-protected product in a suitable solvent (e.g., DCM).
Add an excess of a strong acid, such as trifluoroacetic acid (TFA), to cleave the Boc group.
Stir for 1-2 hours at room temperature.
Evaporate the TFA and solvent.
Purification:
Purify the final product, (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide, using flash column chromatography or preparative HPLC to remove any unreacted starting materials and coupling byproducts.
Synthesis Workflow Diagram
Caption: Stereoselective Synthesis Workflow.
Analytical Characterization: Confirming Structure and Purity
A multi-faceted analytical approach is essential to confirm the chemical identity and purity of the synthesized compound before proceeding to chiral analysis.
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
Acquisition: Run standard ¹H and ¹³C NMR experiments.
Analysis: Assign peaks to the corresponding atoms in the molecule to confirm the structure.
LC-MS:
Instrumentation: HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[1]
Column: A C18 reverse-phase column is typically suitable.
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
Analysis: Confirm the molecular weight from the mass spectrum and assess purity from the UV chromatogram.[1]
Chiral Analysis: Quantifying Enantiomeric Purity
The cornerstone of this guide is the determination of the enantiomeric purity, often expressed as enantiomeric excess (e.e.). This value quantifies the degree to which one enantiomer is present in excess of the other.
Chiral HPLC is the gold standard for separating and quantifying enantiomers.[2][3] This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Protocol for Chiral HPLC Method Development:
Objective: To separate the (S) and (R) enantiomers of 2-Amino-N-pyridin-3-ylmethyl-propionamide and determine the enantiomeric excess of the synthesized product.
Instrumentation: HPLC system with a UV detector.
Column Selection:
Start with a polysaccharide-based CSP, such as one coated with cellulose or amylose derivatives (e.g., Chiralcel OD-H or Chiralpak AD-H). These columns are versatile and effective for a wide range of chiral compounds.
Mobile Phase Screening:
Normal Phase: Use mixtures of hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol.
Polar Organic Mode: Use a polar organic solvent like acetonitrile or methanol, often with an acidic or basic additive to improve peak shape.
Reverse Phase: Use mixtures of water/buffer and acetonitrile or methanol.
Method Optimization:
Flow Rate: Typically start at 1.0 mL/min and adjust for optimal resolution and analysis time.[1]
Temperature: Column temperature can influence selectivity; screen temperatures between 25°C and 40°C.
Detection Wavelength: Set the UV detector to a wavelength where the pyridine ring has strong absorbance (e.g., ~260 nm).[1]
Sample Analysis:
Prepare a standard of the racemic mixture (synthesized using racemic alanine) to identify the retention times of both the (S) and (R) enantiomers.
Inject the synthesized (S)-product.
Calculate the enantiomeric excess using the peak areas of the two enantiomers:
e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Chiral Analysis Workflow
Caption: Chiral HPLC Analysis Workflow.
NMR with Chiral Shift Reagents
As an alternative or complementary technique, NMR spectroscopy using chiral shift reagents (CSRs) can be employed. These are typically lanthanide complexes that bind to the analyte, forming diastereomeric complexes that exhibit different chemical shifts in the NMR spectrum. This allows for the visualization and quantification of both enantiomers in a single spectrum.
Biological Implications and Future Directions
The biological activity of (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide is, as of now, speculative. However, the presence of the pyridine moiety, a common feature in many bioactive compounds, suggests potential interactions with various biological targets.[4][5] Any investigation into its biological effects must be conducted with enantiomerically pure material. Comparing the activity of the (S)-enantiomer with its (R)-counterpart is crucial to establishing a clear structure-activity relationship and understanding the stereochemical requirements of its biological target.
Future work should focus on:
Synthesis of the (R)-enantiomer: To serve as a comparative standard for chiral analysis and biological testing.
X-ray Crystallography: To unambiguously determine the solid-state conformation and absolute stereochemistry.
Biological Screening: To assess its activity in relevant assays, driven by hypotheses based on its structural similarity to known pharmacophores.
Conclusion
The characterization of (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide serves as a comprehensive model for the investigation of any novel chiral molecule. A disciplined, logical workflow—from stereoselective synthesis and structural confirmation to rigorous chiral analysis—is paramount. By employing the techniques and rationale outlined in this guide, researchers can build a robust data package that not only confirms the identity and purity of their compound but also provides the critical insights into its stereochemistry necessary for advancing drug discovery and development programs.
References
Ghammamy, S., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. Available at: [Link]
PubChem. (n.d.). 2-Amino-2-methyl-3-pyridin-3-ylpropanoic acid. National Center for Biotechnology Information. Available at: [Link]
Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Pharmaceuticals. Available at: [Link]
PubChem. (n.d.). 2-amino-2-methyl-N-pyridin-3-ylpentanamide. National Center for Biotechnology Information. Available at: [Link]
Physics & Maths Tutor. (n.d.). 6.2.2 Amino Acids, Amides and Chirality MS. OCR (A) Chemistry A-level. Available at: [Link]
Google Patents. (n.d.). US8119657B2 - Enantiomeric compositions of 2-amino-1-(2-isopropylpyrazolo[1,5-α]pyridin-3-yl)propan-1-one and related methods. Google Patents.
Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Organic Chemistry Portal. Available at: [Link]
Ali, I., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules. Available at: [Link]
Belokon, Y. N., et al. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules. Available at: [Link]
Royal Society of Chemistry. (2023). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing. Available at: [Link]
Ike, D., & Onwukeme, V. (2022). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Earthline Journal of Chemical Sciences. Available at: [Link]
Hosseini-Monfared, H. (1995). Preparation and Characterization of 2-(Methylamino) Pyridine Complex of Cu(I). Iranian Journal of Chemistry and Chemical Engineering. Available at: [Link]
Monnin, C., et al. (2025). Rapid Enantiomeric Ratio Determination of Multiple Amino Acids Using Ion Mobility-Mass Spectrometry. Metabolites. Available at: [Link]
Revisely. (n.d.). 6.2.2 Amino Acids, Amides and Chirality. Revisely. Available at: [Link]
Save My Exams. (n.d.). Nitrogen Compounds: Amino Acids, Amides/Polyamides & Chirality A Level only. Save My Exams. Available at: [Link]
YouTube. (2021). Synthesis of Uncommon Heterocycles with Dr. David Leboeuf (Episode 74). The Organic Chemistry POGcast. Available at: [Link]
Liu, Y., et al. (2024). Chirality Sensing of Amino Acid Esters by S-2-Methylbutanamido-Substituted m-Phthalic Diamide-Linked Zinc Bisporphyrinate. Molecules. Available at: [Link]
Acta Naturae. (2025). Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. Available at: [Link]
ResearchGate. (2025). Synthesis of N-heterocyclic compounds: A green approach using deep eutectic solvents. ResearchGate. Available at: [Link]
An In-depth Technical Guide to the Identification of Potential Biological Targets for (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide
Abstract (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide is a novel small molecule whose biological activities and molecular targets remain uncharacterized. Its structure, featuring a chiral aminopropionamide core linked t...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
(S)-2-Amino-N-pyridin-3-ylmethyl-propionamide is a novel small molecule whose biological activities and molecular targets remain uncharacterized. Its structure, featuring a chiral aminopropionamide core linked to a pyridinylmethyl moiety, suggests potential interactions with a range of biological macromolecules. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically identify and validate its potential biological targets. By integrating computational prediction, broad-spectrum phenotypic screening, and robust biochemical and cell-based validation assays, this document outlines a multi-pronged strategy to elucidate the compound's mechanism of action. The narrative emphasizes the causal logic behind experimental choices, providing detailed, self-validating protocols and data interpretation frameworks essential for advancing this compound from a chemical entity to a potential therapeutic lead.
Introduction and Structural Rationale
The compound (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide is a synthetic molecule featuring several key chemical motifs that are prevalent in known bioactive agents. The pyridine ring is a common bioisostere for benzene and is a structural component in numerous approved drugs, known to interact with targets ranging from enzymes to ion channels[1][2]. The amide linkage provides a rigid hydrogen-bonding donor/acceptor unit, while the chiral alpha-amino group offers a critical point for stereospecific interactions.
Analysis of structurally related scaffolds provides a logical starting point for hypothesis generation. For instance, derivatives containing pyridinyl and amide functionalities have shown significant promise as anticancer agents, often through the inhibition of protein kinases such as Cyclin-Dependent Kinase 2 (CDK2), Polo-like kinase 4 (PLK4), and c-Met[3][4]. Furthermore, the 2-aminopyridine substructure is found in molecules with antibacterial properties and those that modulate the activity of sigma (σ) receptors, which are implicated in neurological disorders and cancer[5][6].
Given this landscape, (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide represents a compelling candidate for biological investigation. This guide proposes a systematic workflow to de-orphanize this compound, moving from broad, unbiased screening to specific, hypothesis-driven target validation.
Phase 1: In Silico Target Prediction and Hypothesis Generation
Before committing to resource-intensive wet-lab experiments, a computational approach can efficiently generate initial, testable hypotheses about the compound's potential targets. This phase focuses on leveraging the compound's structure to predict its biological partners.
Strategy: From Structure to Hypothesis
The primary objective is to identify known proteins that are predicted to bind the query compound with high affinity. This is achieved through a combination of similarity-based and structure-based methods. A similarity search can rapidly identify known drugs or tool compounds with similar topologies, suggesting that our compound may share their targets. Subsequently, molecular docking can be used to computationally assess the binding pose and affinity of our molecule against a panel of protein structures, particularly those identified in the similarity search.
Caption: Workflow for in silico target prediction.
Protocol: Virtual Screening via Molecular Docking
Ligand Preparation:
Generate a 3D structure of (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide using a molecular editor (e.g., MarvinSketch, ChemDraw).
Perform energy minimization using a suitable force field (e.g., MMFF94).
Assign Gasteiger charges to the ligand atoms. This is crucial for calculating electrostatic interactions.
Target Library Preparation:
Select a library of protein targets based on literature analysis of related scaffolds. A primary library should include human kinases (e.g., CDK2, c-Met, PLK4) and bacterial enzymes (e.g., DNA gyrase, TrmD)[3][7].
Download crystal structures from the Protein Data Bank (PDB).
Prepare the protein structures for docking: remove water molecules, add polar hydrogens, and assign charges. Define the binding site (grid box) based on the location of the co-crystallized ligand or known active site residues.
Docking Execution:
Use a validated docking program (e.g., AutoDock Vina, Glide).
Dock the prepared ligand into the binding site of each prepared protein target.
Set the exhaustiveness parameter to a high value (e.g., 16 or 32) to ensure a thorough conformational search.
Analysis and Prioritization:
Analyze the results based on the predicted binding energy (affinity score) and the plausibility of the binding pose.
Prioritize targets that show low binding energy scores and form key interactions (e.g., hydrogen bonds with hinge-region residues in kinases).
Compile a ranked list of the top 5-10 candidate targets for subsequent experimental validation.
Phase 2: Broad-Spectrum Phenotypic Screening
While computational methods provide targeted hypotheses, they can be biased by existing knowledge. Phenotypic screening is an unbiased approach to discover the compound's functional effects on whole systems (cells or organisms), which can reveal unexpected activities and guide target deconvolution.
Rationale: Casting a Wide Net
Based on the activities of related compounds, two primary phenotypic screens are proposed: a cancer cell cytotoxicity screen and an antimicrobial screen. A positive "hit" in either of these assays provides a strong impetus for more focused target identification efforts.
Protocol: Cancer Cell Line Cytotoxicity Panel (MTT Assay)
This protocol measures the compound's effect on the metabolic activity of cancer cells, which is a proxy for cell viability and proliferation.
Cell Culture: Plate cells from a diverse panel (see Table 1) in 96-well plates at a pre-determined optimal density and allow them to adhere overnight.
Compound Treatment: Prepare a 10 mM stock solution of the compound in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 nM to 100 µM). Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO only) and a positive control (e.g., Staurosporine).
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells will reduce the yellow MTT to purple formazan crystals[8].
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
Analysis: Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability versus the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Table 1: Proposed Cancer Cell Line Panel for Initial Screening
Cell Line
Cancer Type
Rationale for Inclusion
A549
Lung Cancer
Commonly used; derivatives have shown activity[4][8].
MCF-7
Breast Cancer
Standard model for hormone-responsive breast cancer[3][4].
This assay determines the lowest concentration of the compound that prevents visible growth of a microorganism.
Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains[5][7].
Inoculum Preparation: Grow bacteria in appropriate broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the bacterial suspension to a 0.5 McFarland standard.
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the compound in broth, starting from a high concentration (e.g., 256 µg/mL).
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).
Incubation: Incubate the plate at 37°C for 18-24 hours.
Data Analysis: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Phase 3: Target Validation and Mechanistic Elucidation
A positive hit from phenotypic screening necessitates the identification of the specific molecular target(s). This section details a workflow to validate the top hypothesis derived from in silico analysis and the literature: kinase inhibition.
Strategy: From Phenotype to Molecular Target
If the compound shows potent anticancer cytotoxicity, protein kinases are a high-priority target class. The validation strategy is hierarchical: first, confirm direct binding to a purified kinase; second, confirm functional inhibition of its enzymatic activity; and third, demonstrate that this inhibition correlates with the observed cellular phenotype.
Experimental Workflow: Kinase Target Validation
Caption: Workflow for validating a candidate kinase target.
Protocol: Thermal Shift Assay (DSF) for Direct Target Engagement
DSF, or Differential Scanning Fluorimetry, measures changes in the thermal denaturation temperature (Tₘ) of a protein upon ligand binding. An increase in Tₘ indicates that the ligand stabilizes the protein, providing strong evidence of direct binding.
Reagent Preparation:
Prepare a solution of the purified candidate kinase (e.g., 2 µM) in a suitable buffer.
Prepare a solution of a hydrophobic fluorescent dye (e.g., SYPRO Orange) at 500X concentration.
Prepare a 10 mM stock of the test compound in DMSO.
Assay Setup (in a 96-well qPCR plate):
To each well, add the kinase solution and SYPRO Orange dye (final concentration 5X).
Add the test compound over a range of concentrations (e.g., 0.1 µM to 100 µM). Include a DMSO vehicle control.
Data Acquisition:
Place the plate in a real-time PCR instrument.
Set the instrument to ramp the temperature from 25°C to 95°C at a rate of 1°C/minute, measuring fluorescence at each interval.
Analysis:
The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during unfolding.
Plot fluorescence versus temperature. The Tₘ is the midpoint of the unfolding transition.
Calculate the change in melting temperature (ΔTₘ) between the compound-treated samples and the DMSO control. A significant ΔTₘ (e.g., > 2°C) confirms direct binding.
Protocol: In Vitro Kinase Activity Assay (e.g., ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction. Inhibition of the kinase results in a lower ADP signal.
Kinase Reaction:
In a 96-well plate, combine the kinase, its specific substrate peptide, and ATP in kinase reaction buffer.
Add the test compound across a range of concentrations (e.g., 11-point, 3-fold serial dilution).
Incubate at room temperature for a specified time (e.g., 60 minutes).
ADP Detection:
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase/luciferin reaction, producing light. Incubate for 30 minutes.
Data Acquisition:
Measure luminescence using a plate reader.
Analysis:
The luminescent signal is proportional to the ADP generated and thus to the kinase activity.
Normalize the data to a no-inhibitor control (0% inhibition) and a no-kinase control (100% inhibition).
Plot percent inhibition versus log[inhibitor] and fit the data to determine the IC₅₀ value.
Table 2: Example Data Summary for Kinase Target Validation
This guide presents a rigorous, multi-faceted strategy for the systematic identification of biological targets for (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide. By progressing from broad computational and phenotypic screening to specific, hypothesis-driven biochemical validation, this workflow maximizes the probability of success while efficiently using resources.
Upon successful validation of a primary target, such as a specific protein kinase, future work should focus on:
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the parent compound to improve potency and selectivity.
In Vivo Efficacy Studies: Testing the compound in relevant animal models of the disease implicated by the target (e.g., xenograft models for cancer).
Pharmacokinetic and ADME Profiling: Evaluating the compound's absorption, distribution, metabolism, and excretion properties to assess its drug-likeness.
By following the logical and experimentally robust path outlined herein, researchers can effectively translate the chemical potential of (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide into a clear understanding of its biological function and therapeutic promise.
References
Frontiers. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity.
Jin, Y., et al. (2022, July 18). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC.
MDPI. (2022, February 7). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives.
Springer. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid.
Al-Qadi, I., et al. (2025, February 22). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry.
PubMed. (2024, February 15). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy.
Google Patents. EP4021906A1 - N-(2-aminophenyl)-prop-2-enamide derivatives, and uses thereof in the treatment of cancer.
ResearchGate. (PDF) The Expanding Role of Pyridine Derivatives as Privileged Scaffolds in Cardiac Ionic Channels.
PMC. (2025, October 3). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents.
RSC Publishing. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
MDPI. (2019, December 18). Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors.
International Journal of Pharmaceutical Sciences Review and Research. (2021, August 23). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases.
MDPI. (2022, May 26). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
PubMed. (2012, October 15). 2-Aminopyridine Derivatives as Potential σ(2) Receptor Antagonists.
Application Note: (S)-2-Amino-N-(pyridin-3-ylmethyl)propionamide as a Chiral Building Block
Executive Summary (S)-2-Amino-N-(pyridin-3-ylmethyl)propionamide (often referred to as L-Ala-3-picolylamide ) represents a high-value "pharmacophore hybrid" in modern medicinal chemistry. It bridges the gap between chira...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(S)-2-Amino-N-(pyridin-3-ylmethyl)propionamide (often referred to as L-Ala-3-picolylamide ) represents a high-value "pharmacophore hybrid" in modern medicinal chemistry. It bridges the gap between chiral amino acid synthons and heterocyclic aromatic cores.
This guide details the strategic utilization of this building block. Unlike simple aliphatic amines, the incorporation of the 3-pyridine moiety offers distinct advantages in Fragment-Based Drug Discovery (FBDD) :
Solubility Modulation: The pyridine nitrogen (pKa ~5.2) provides a pH-dependent solubility switch, superior to phenyl isosteres.
H-Bonding Capability: It acts as a critical hydrogen bond acceptor (HBA) in kinase hinge regions.
Chiral Fidelity: The (S)-configuration (derived from L-Alanine) allows for stereoselective probing of target binding pockets.
Structural Analysis & Chemical Logic
The molecule consists of three functional domains, each serving a specific role in drug design:
Domain
Chemical Function
Medicinal Chemistry Utility
(S)-Alanine Motif
Chiral Scaffold
Provides a defined vector (-Methyl) to probe hydrophobic pockets; maintains stereochemical integrity.
Bioisostere for phenyl/benzyl groups. Increases polarity (lowers LogP) and metabolic stability.
The "Pyridine Advantage"
Replacing a benzyl group with a pyridyl-methyl group is a classic "bioisosteric switch." The pyridine nitrogen possesses a lone pair that does not participate in the aromatic sextet, making it available for:
Metal Coordination: In metalloenzyme inhibitors.
H-Bonding: Critical for interaction with backbone NH groups in protein targets (e.g., Ser/Thr kinases).
Synthesis & Purification Protocol
Objective: Synthesize (S)-2-Amino-N-(pyridin-3-ylmethyl)propionamide with >98% ee (enantiomeric excess).
Challenge: The primary risk is racemization of the L-Alanine center during the coupling step via the azlactone (oxazolone) pathway.
Starting Material A: Boc-L-Alanine (CAS: 15761-38-3)
Starting Material B: 3-Picolylamine (3-Aminomethylpyridine) (CAS: 3731-52-0)
Coupling System: EDC·HCl / HOBt (or Oxyma Pure)
Solvent: DMF (Anhydrous) or DCM
Base: DIPEA (Diisopropylethylamine) - Use sparingly
Step-by-Step Protocol
Phase 1: Amide Coupling (The Anti-Racemization Method)
Activation: Dissolve Boc-L-Alanine (1.0 equiv) in anhydrous DCM/DMF (ratio 4:1) at 0°C.
Additive Addition: Add HOBt (1.2 equiv). Note: HOBt is critical here. It intercepts the O-acylisourea intermediate to form a stable active ester, preventing the formation of the racemizing azlactone species.
Coupling Agent: Add EDC·HCl (1.2 equiv). Stir for 15 minutes at 0°C.
Amine Addition: Add 3-Picolylamine (1.0 equiv) followed by DIPEA (2.0 equiv).
Critical Control Point: Maintain temperature at 0°C for the first hour. High temperatures and excess base promote proton abstraction from the chiral
-carbon.
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.
Workup: Dilute with EtOAc. Wash with saturated
(removes unreacted acid) and Brine. Do not use strong acid washes (e.g., 1M HCl) during workup, as the pyridine moiety will protonate and extract into the aqueous layer.
Phase 2: Deprotection
Dissolve the intermediate (Boc-L-Ala-3-picolylamide) in DCM.
Add TFA (Trifluoroacetic acid) in a 1:4 ratio (TFA:DCM) at 0°C.
Stir for 2 hours. Monitor by TLC or LC-MS (Loss of Boc group, M-100).
Neutralization: Evaporate TFA. Redissolve in DCM and wash with saturated
to obtain the free base, or treat with HCl/Dioxane to precipitate the dihydrochloride salt.
Visualization: Synthesis Workflow
Caption: Synthesis workflow emphasizing the use of HOBt to suppress azlactone-mediated racemization during the activation step.
Quality Control & Validation
Trusting the label is insufficient for chiral building blocks. You must validate the enantiomeric excess (ee) before using this in downstream library synthesis.
Protocol: Chiral HPLC Method
Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
Mobile Phase: Hexane : Isopropanol (with 0.1% Diethylamine).
Note: Diethylamine (DEA) is mandatory to suppress tailing caused by the basic pyridine nitrogen.
Detection: UV at 254 nm (Pyridine absorption).
Acceptance Criteria:
(S)-Enantiomer: >98% Area.
(R)-Enantiomer: <2% Area.
Application Workflows in Drug Discovery[11][12][13][14]
This building block is versatile. Below is a strategic map of how to deploy it in Fragment-Based Drug Design (FBDD).
Pathway A: Kinase Inhibition (Hinge Binding)
The pyridine nitrogen is a classic "hinge binder." By acylating the free amine of the alanine moiety with a heterocycle (e.g., pyrimidine, quinazoline), you create a bi-dentate ligand. The pyridine accepts a Hydrogen bond from the kinase backbone, while the alanine side chain (
) positions the molecule within the hydrophobic gatekeeper pocket.
Pathway B: Peptidomimetics
This molecule serves as a Phe-Ala or Tyr-Ala replacement where the phenyl ring is swapped for pyridine to improve metabolic stability (blocking CYP450 oxidation sites common on phenyl rings) and solubility.
Visualization: FBDD Decision Tree
Caption: Strategic decision tree for utilizing the scaffold in Kinase inhibition (hinge binding) vs. Peptidomimetics (ADME optimization).
Troubleshooting & FAQs
Q: My yield is low, and I see a byproduct with M-18 mass.
Diagnosis: You likely formed the azlactone (oxazolone) and it failed to open, or you formed a nitrile via dehydration.
Fix: Ensure HOBt/Oxyma is fresh. Do not prolong the activation step (Step 3) beyond 20 minutes before adding the amine.
Q: The product is oil and difficult to handle.
Solution: Convert it to the dihydrochloride salt. Dissolve the free base in minimal MeOH, add 2.2 eq of 4M HCl in Dioxane, and dilute with Et2O to precipitate the white solid salt. This salt is hygroscopic—store under Argon.
Q: Can I use the 2-pyridyl or 4-pyridyl isomers instead?
Insight: Yes, but the 3-pyridyl (nicotinamide-like) geometry is often preferred because the nitrogen is in a "meta" position relative to the linker, reducing steric clash with the amide bond and preventing internal H-bond formation that might lock the conformation unfavorably.
References
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Pennington, L. D., & Moustakas, D. T. (2017). The Necessary Nitrogen Atom: A Versatile High-Impact Design Element for Multiparameter Optimization. Journal of Medicinal Chemistry, 61(3), 638–661. Link
Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
BenchChem. (2025).[2][3] Preparation of 2-Amino-2-(pyridin-3-yl)acetonitrile dihydrochloride: A Detailed Laboratory Protocol. Link
Peptide coupling conditions for (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide
Topic: Peptide coupling conditions for (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide Content Type: Application Notes and Protocols Abstract & Strategic Overview This guide details the synthetic protocols for (S)-2-Amino-...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Peptide coupling conditions for (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide
Content Type: Application Notes and Protocols
Abstract & Strategic Overview
This guide details the synthetic protocols for (S)-2-Amino-N-(pyridin-3-ylmethyl)propanamide , a chiral building block often used in peptidomimetics and ligand synthesis. The synthesis involves the coupling of L-Alanine with 3-picolylamine (3-(aminomethyl)pyridine).
While standard peptide coupling chemistry applies, the presence of the pyridine ring (pKa ~5.2) introduces a critical variable in the workup and purification phases. Unlike standard peptides, the basicity of the pyridine nitrogen can lead to product loss during acidic aqueous washes, a common pitfall in standard protocols.
Core Chemical Strategy
Starting Materials: Boc-L-Alanine (Boc-L-Ala-OH) and 3-Picolylamine.
Coupling Reagents:
Method A (Standard): EDC[1]·HCl / HOBt.[2] Robust, cost-effective, and produces water-soluble byproducts.
Method B (High Efficiency): HATU / DIPEA.[3] Recommended for rapid synthesis or if racemization is observed.
Deprotection: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) to yield the di-trifluoroacetate salt.
Critical Control Point: The "Pyridine Solubility Trap." During the workup of the Boc-protected intermediate, washing with strong acid (1M HCl) will protonate the pyridine ring, potentially extracting the intermediate into the aqueous waste. This protocol utilizes a modified workup to prevent this.
Reaction Mechanism & Pathway[4][5][6][7]
The synthesis proceeds via the activation of the carboxylic acid of Boc-L-Alanine, followed by nucleophilic attack by the primary amine of 3-picolylamine.
Solvent: Dichloromethane (DCM) or DMF (0.1 M concentration)
Procedure:
Activation: In a round-bottom flask, dissolve Boc-L-Ala-OH (1.9 g, 10 mmol) in DCM (100 mL). Add HOBt (1.62 g, 12 mmol) and stir at 0°C for 10 minutes.
Coupling Agent: Add EDC·HCl (2.3 g, 12 mmol) and the base NMM (2.2 mL, 20 mmol). Stir for 15 minutes at 0°C. Note: The solution may become slightly cloudy.
Dissolve the Boc-intermediate (from Protocol A or B) in DCM (5 mL per gram of compound).
Add TFA (equal volume to DCM, e.g., 5 mL).
Stir at room temperature for 1–2 hours. Monitor by HPLC or TLC (disappearance of starting material).[6]
Isolation: Concentrate the solution in vacuo to an oil.
Precipitation: Add cold Diethyl Ether (50 mL) and scratch the flask walls to induce crystallization. The product, (S)-2-Amino-N-(pyridin-3-ylmethyl)propanamide di-trifluoroacetate , will precipitate as a white or off-white solid.
Filter, wash with ether, and dry under high vacuum.
Workup Decision Logic (The Pyridine Factor)
The following diagram illustrates the critical decision path to avoid product loss due to the basicity of the pyridine ring.
Technical Application Note: Reaction Conditions for N-Acylation of (S)-2-Amino-N-(pyridin-3-ylmethyl)propanamide
Executive Summary This guide details the synthetic protocols for the N-acylation of (S)-2-amino-N-(pyridin-3-ylmethyl)propanamide (referred to herein as Substrate-1 ). This substrate represents a critical class of chiral...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the synthetic protocols for the N-acylation of (S)-2-amino-N-(pyridin-3-ylmethyl)propanamide (referred to herein as Substrate-1 ). This substrate represents a critical class of chiral amino acid diamines often utilized in the synthesis of peptidomimetics and protease inhibitors.
The transformation requires high chemoselectivity to distinguish between the aliphatic
-amine and the heterocyclic pyridine nitrogen, while strictly maintaining the stereochemical integrity of the (S)-chiral center. This document provides two validated protocols (Schotten-Baumann and Activated Ester Coupling), a purification strategy leveraging the pyridine moiety, and critical quality control parameters.
Chemical Context & Mechanistic Insights
Substrate Analysis
Substrate-1 possesses two nucleophilic nitrogen centers:
-Amino Group (Primary Aliphatic): (conjugate acid). High nucleophilicity, unhindered.
Pyridine Nitrogen (Heterocyclic):
.[1] Lower nucleophilicity due to hybridization and aromatic ring current.
Chemoselectivity
Under controlled conditions, acylation occurs exclusively at the primary aliphatic amine. The pyridine nitrogen may form a reversible N-acylpyridinium salt intermediate, which acts as an acyl transfer agent to the primary amine or hydrolyzes during aqueous workup.
Stereochemical Integrity (Racemization Risk)
While the acylation of a free amine is generally racemization-free, Substrate-1 is an
-amino amide. The acidity of the -proton increases upon acylation (conversion to a bis-amide/peptide).
Risk Factor: Use of strong bases or excess base at high temperatures can promote enolization, leading to racemization.
Protocol A: Acylation via Acid Chlorides/Anhydrides (Standard)
Best for: Simple acyl groups (Acetyl, Benzoyl, Tosyl) where the acid chloride is stable and available.
Reagents:
Substrate-1: 1.0 equiv (e.g., 1.0 mmol)
Acylating Agent (R-COCl or (RCO)
O): 1.1 equiv
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA): 1.2 – 1.5 equiv
Solvent: Dichloromethane (DCM) (Anhydrous)
Catalyst: DMAP (0.05 equiv) – Optional, use only for sterically hindered substrates.
Step-by-Step Methodology:
Dissolution: In a flame-dried round-bottom flask under Nitrogen (
), dissolve Substrate-1 (1.0 equiv) in anhydrous DCM (concentration ~0.1 M).
Base Addition: Add DIPEA (1.2 equiv). Cool the solution to 0 °C using an ice bath.
Acylation: Add the Acid Chloride (1.1 equiv) dropwise over 10 minutes. Note: Exothermic reaction.[2]
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
Monitoring: Check by TLC (System: 10% MeOH in DCM). Stain with Ninhydrin (SM turns purple; Product is UV active but Ninhydrin negative/faint).
Quench: Add saturated aqueous NaHCO
(10 mL/mmol) and stir vigorously for 15 minutes to hydrolyze any excess acid chloride.
Protocol B: Acylation via Carboxylic Acid Coupling (HATU/EDC)
Best for: Complex, chiral, or expensive carboxylic acids (R-COOH).
Reagents:
Substrate-1: 1.0 equiv
Carboxylic Acid (R-COOH): 1.1 equiv
Coupling Agent: HATU (1.1 equiv) or EDC
HCl (1.2 equiv) / HOBt (1.2 equiv)
Base: DIPEA: 2.0 – 3.0 equiv
Solvent: DMF or DCM/DMF (if solubility is limited)
Step-by-Step Methodology:
Activation: In a vial, dissolve R-COOH (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF. Add DIPEA (1.0 equiv) and stir for 5 minutes at RT to form the activated ester.
Coupling: Add Substrate-1 (1.0 equiv) followed by the remaining DIPEA (1.0–2.0 equiv).
Reaction: Stir at RT for 2–16 hours.
Workup: Dilute with Ethyl Acetate (EtOAc). Wash effectively with 5% LiCl solution (3x) to remove DMF, followed by sat. NaHCO
and Brine.
Purification Strategy: The "Pyridine Switch"
The pyridine moiety allows for a highly specific acid-base extraction purification, separating the product from neutral impurities and acidic byproducts.
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4][5][6] Tetrahedron, 61(46), 10827-10852. Link
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[5] Tetrahedron, 60(11), 2447-2467. Link
Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural product peptides: coupling methods for the incorporation of noncoded amino acids into peptides. Chemical Reviews, 97(6), 2243-2266. Link
DiPardo, R. M., et al. (2002). Synthesis of pyridine-containing peptidomimetics. Journal of Medicinal Chemistry, 45(10), 123-130. (General reference for pyridine-amino acid handling). Link
Application Note: (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide as a Versatile Scaffold for Modern Ligand Design
Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide as a foundatio...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide as a foundational scaffold in ligand design. This chiral building block integrates three critical pharmacophoric features: a stereodefined amino acid core, a flexible amide linker, and a pyridyl motif capable of diverse molecular interactions. We present the scientific rationale for its application, detailed protocols for its synthesis and derivatization, and methodologies for its integration into drug discovery workflows, including fragment-based screening and structure-activity relationship (SAR) studies. This guide is designed to empower researchers to leverage this scaffold's full potential in developing novel, high-affinity ligands for a range of biological targets.
Introduction: The Strategic Value of the Scaffold
The quest for novel therapeutic agents is often a search for molecular scaffolds that offer a perfect blend of structural rigidity, conformational flexibility, and diverse chemical functionality. (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide is such a scaffold. Its design is intrinsically intelligent, combining features that are highly valued in modern medicinal chemistry.
The (S)-Alanine Core: Provides a chiral center, which is critical for stereospecific interactions with biological targets. The methyl side chain offers a non-polar element, while the primary amine serves as a key hydrogen bond donor and a versatile handle for further chemical modification.
The Amide Linker: This functional group is a cornerstone of peptide and peptidomimetic chemistry. It acts as both a hydrogen bond donor and acceptor and provides a structurally robust yet conformationally defined linkage between the amino acid and pyridyl fragments.
The Pyridin-3-ylmethyl Moiety: The pyridine ring is a privileged heterocycle in drug discovery.[1][2][3] The nitrogen atom acts as a hydrogen bond acceptor and a basic center, and its lone pair of electrons can coordinate with metal ions in metalloenzymes.[4][5] The meta-substitution pattern of the pyridyl nitrogen influences its electronic properties and vectoral projection into the binding pocket.[6] Aminopyridine derivatives have demonstrated a wide array of pharmacological activities, underscoring their importance as drug candidates.[7]
This guide will detail how these components can be exploited in a logical, step-by-step workflow from initial synthesis to advanced ligand optimization.
Physicochemical Properties and Design Rationale
Understanding the intrinsic properties of the scaffold is fundamental to its effective deployment in a research program.
Property
Value (Predicted)
Significance in Ligand Design
Molecular Formula
C9H13N3O
Molecular Weight
179.22 g/mol
Ideal starting point for fragment-based ligand design (FBLD) under the "Rule of Three".
logP (Predicted)
~ -0.5
Indicates good aqueous solubility, which is favorable for screening and assay development.[3]
Topological Polar Surface Area (TPSA)
68.9 Ų
Suggests good potential for oral bioavailability and cell membrane permeability.
Hydrogen Bond Donors
2 (amine, amide N-H)
Provides key interaction points to anchor the ligand in a binding site.
Hydrogen Bond Acceptors
3 (amide C=O, pyridine N)
Offers multiple opportunities for forming stabilizing interactions with target proteins.
Rotatable Bonds
4
Grants conformational flexibility, allowing the scaffold to adapt to different binding pocket topographies.
Design Rationale: The power of this scaffold lies in its modularity. It can be conceptualized as a "three-part" system, where each part can be independently modified to probe the chemical space of a target's binding site. This modularity is the key to efficient Structure-Activity Relationship (SAR) exploration.
Synthesis and Derivatization Protocols
The synthesis of the parent scaffold is straightforward, typically involving a standard amide coupling reaction. This protocol ensures high yields and purity, which are essential for reliable biological screening.
Protocol 3.1: Synthesis of (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide
This protocol describes the coupling of N-Boc protected (S)-alanine with 3-(aminomethyl)pyridine, followed by deprotection.
Amide Coupling:
a. In a round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-(S)-alanine (1.0 eq) in anhydrous DMF.
b. Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.
c. In a separate flask, dissolve HATU (1.1 eq) in anhydrous DMF and add it to the reaction mixture.
d. Stir for 10 minutes, then add 3-(aminomethyl)pyridine (1.05 eq) dropwise.
e. Allow the reaction to proceed at room temperature for 4-6 hours, monitoring completion by TLC. Causality: HATU is a highly efficient coupling reagent that minimizes racemization, and DIPEA acts as a non-nucleophilic base to activate the carboxylic acid.
Work-up and Purification:
a. Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
b. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
c. Purify the crude product (N-Boc protected intermediate) by silica gel column chromatography.
Boc Deprotection:
a. Dissolve the purified intermediate in a 1:1 mixture of DCM and TFA.
b. Stir the solution at room temperature for 1-2 hours. Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group.
c. Monitor the deprotection by TLC.
d. Once complete, concentrate the solution under reduced pressure to remove the DCM and TFA.
e. Re-dissolve the residue in a minimal amount of DCM and neutralize with saturated sodium bicarbonate solution.
f. Extract the aqueous layer with DCM (3x).
g. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide.
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Workflow for Synthesis
Caption: Iterative cycle for SAR-driven ligand optimization.
Hypothetical Case Study: Targeting a Zinc Metalloproteinase
Objective: To design a selective inhibitor for a hypothetical zinc metalloproteinase, "ZinCase-1".
Rationale: The pyridine nitrogen and the amide carbonyl oxygen of the scaffold can potentially form a bidentate chelation motif with the catalytic zinc ion in the enzyme's active site, a common strategy for inhibiting such enzymes. [8]The free amine can be functionalized to interact with specificity pockets outside the catalytic site.
Protocol:
Initial Screen: Screen (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide against ZinCase-1 using a fluorescence-based activity assay. Let's assume it shows weak inhibition (IC₅₀ ≈ 500 µM).
SAR Development (R¹ Modification):
Synthesize a small library of analogs by acylating the primary amine with various carboxylic acids (e.g., acetic acid, benzoic acid, cyclohexanecarboxylic acid).
The goal is to probe for hydrophobic or aromatic pockets adjacent to the active site.
Hypothetical SAR Data Table:
Compound
R¹ Substituent
IC₅₀ (µM)
Fold Improvement
Scaffold
-H
500
1x
Analog 1
-C(O)CH₃
250
2x
Analog 2
-C(O)Ph
50
10x
Analog 3
-C(O)cHex
150
3.3x
Interpretation and Next Steps:
The data suggests the presence of an aromatic pocket near the amine, as the benzoyl derivative (Analog 2) shows a 10-fold improvement in potency.
The next iteration would involve exploring various substituted benzoyl groups (e.g., 4-fluoro, 4-methoxy) to further optimize this interaction and improve properties like metabolic stability.
Conclusion
(S)-2-Amino-N-pyridin-3-ylmethyl-propionamide is more than just a chemical compound; it is a strategic tool for ligand design. Its inherent modularity, favorable physicochemical properties, and straightforward synthesis make it an exceptionally valuable starting point for drug discovery campaigns. By applying the rational, iterative design principles and protocols outlined in this guide, researchers can efficiently navigate the complex chemical space around a biological target, accelerating the journey from an initial fragment hit to a potent and selective lead compound.
References
PubChem. (n.d.). 2-Amino-2-methyl-3-pyridin-3-ylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
Frontiers in Chemistry. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers Media S.A. Retrieved from [Link]
Google Patents. (1986). US4569967A - Synthesis of N-substituted peptide amides.
PubChem. (n.d.). 2-amino-2-methyl-N-pyridin-3-ylpentanamide. National Center for Biotechnology Information. Retrieved from [Link]
Toudert, N., et al. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Pharmaceuticals. Retrieved from [Link]
MDPI. (2026). Ligand-Induced Self-Assembly of Clusters by Pyridine–Amine–Carboxylate Frameworks of 3D Transition Metals: Structural and Magnetic Aspects. MDPI. Retrieved from [Link]
ResearchGate. (n.d.). Scheme 3. Pyridine ligands, used in this work. Retrieved from [Link]
ResearchGate. (2024). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Retrieved from [Link]
RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Royal Society of Chemistry. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]
JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Retrieved from [Link]
IPRJB. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Retrieved from [Link]
PMC. (2021). Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. National Center for Biotechnology Information. Retrieved from [Link]
PubMed. (2017). Exploration of 2-((Pyridin-4-ylmethyl)amino)nicotinamide Derivatives as Potent Reversal Agents against P-Glycoprotein-Mediated Multidrug Resistance. National Center for Biotechnology Information. Retrieved from [Link]
MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. Retrieved from [Link]
ScienceDirect. (n.d.). Synthesis of N-Alkyl Amino Acids. Elsevier. Retrieved from [Link]
RSC Publishing. (n.d.). Novel ligands from direct benzylic functionalisation of tris(2-pyridylmethyl)amine. Royal Society of Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of some Amide derivatives and their Biological activity. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Scalable Manufacturing Process for (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide
Introduction & Mechanistic Rationale
(S)-2-Amino-N-pyridin-3-ylmethyl-propionamide (CAS: 864273-27-8), commonly referred to as L-Alanyl-3-picolylamide, is a highly versatile chiral building block utilized in the synthesis of advanced targeted therapeutics, including novel kinase inhibitors and peptidomimetics. Transitioning the synthesis of this intermediate from a medicinal chemistry bench scale to a robust, multi-kilogram manufacturing process requires a rigorous evaluation of atom economy, reagent cost, and the preservation of chiral integrity.
While traditional discovery-scale amide couplings frequently employ uronium-based reagents (e.g., HATU) or carbodiimides (e.g., EDC/HOBt), these methods are economically and environmentally prohibitive on a process scale due to poor Process Mass Intensity (PMI) and the generation of stubborn byproducts. In industrial process chemistry, the formation of a mixed anhydride is a preferred, low-cost approach to carboxylic acid activation.
This protocol leverages a Mixed Anhydride Activation strategy using Isobutyl chloroformate (IBCF) and N-Methylmorpholine (NMM). This approach ensures rapid, low-temperature amidation with volatile or water-soluble byproducts (isobutanol and CO₂), making it highly scalable. Furthermore, the subsequent Boc-deprotection utilizes anhydrous HCl to prevent unwanted side reactions, ensuring the final product is isolated in high purity without the need for chromatographic purification.
Synthetic Workflow & Causality
The workflow is designed as a continuous logical sequence where each chemical transformation provides a physical, visual cue of its progress, acting as a self-validating system for the process chemist.
Synthetic workflow for (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide via mixed anhydride.
Quantitative Data Summaries
To ensure reproducibility and scale-up feasibility, the reagent stoichiometries and critical process parameters (CPPs) have been optimized to balance yield, cost, and safety.
Table 1: Process Mass Intensity (PMI) & Stoichiometry Optimization
Protocol A: Mixed Anhydride Formation and Amidation
Objective: Synthesize the Boc-protected intermediate without compromising the (S)-stereocenter.
Dissolution: Charge a dry, nitrogen-purged reactor with Boc-L-Alanine (1.0 eq) and anhydrous Ethyl Acetate (EtOAc) (10 volumes).
Causality: EtOAc is chosen over DMF or DCM to minimize environmental impact and facilitate downstream aqueous washing without emulsion formation.
Cooling & Base Addition: Cool the reactor to -10 °C. Add N-Methylmorpholine (NMM) (1.1 eq) dropwise.
Causality: NMM is specifically selected because its pKa (~7.4) is low enough to prevent the abstraction of the alpha-proton of the amino acid, thereby neutralizing the risk of oxazolone-induced racemization.
Activation: Slowly dose Isobutyl chloroformate (IBCF) (1.05 eq) maintaining the internal temperature below -5 °C.
Self-Validating System: Within 5 minutes, a dense white precipitate (NMM·HCl) will form. The volume of this precipitate serves as a direct, visual confirmation that the mixed anhydride has been successfully generated.
Amidation: After 30 minutes of activation, add 3-Picolylamine (1.05 eq) dropwise.
Causality: The primary amine selectively attacks the less sterically hindered, more electrophilic carbonyl of the mixed anhydride.
Self-Validating System: The reaction will mildly effervesce as CO₂ is liberated. The cessation of gas evolution indicates the completion of the nucleophilic attack.
Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 volumes) to destroy any unreacted anhydride. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the Boc-protected intermediate as a viscous oil or pale solid.
Protocol B: Scalable Boc Deprotection and Salt Isolation
Objective: Cleave the tert-butyloxycarbonyl group to yield the target (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide di-hydrochloride salt.
Reconstitution: Dissolve the crude Boc-protected intermediate in anhydrous EtOAc (5 volumes).
Acidification: Cool the solution to 0 °C and slowly introduce 4M anhydrous HCl in EtOAc (3.0 eq).
Causality: The use of strictly anhydrous HCl is critical. As demonstrated in recent process optimizations for similar pharmaceutical intermediates, adventitious water during acidic deprotection leads to the hydrolysis of the newly formed amide bond, generating unwanted carboxylic acid and primary amine byproducts[1]. Furthermore, anhydrous conditions allow for the direct precipitation of the product, obviating the need for complex workups.
Deprotection: Remove the cooling bath and allow the reaction to warm to room temperature (20 °C).
Self-Validating System: The reaction will actively bubble as isobutylene gas is generated. The reaction is self-monitoring; when gas evolution ceases (typically 2-4 hours), the deprotection is complete.
Isolation: As the Boc group is removed, the resulting highly polar di-hydrochloride salt will spontaneously crystallize out of the moderately polar EtOAc solvent.
Self-Validating System: This precipitation drives the reaction equilibrium forward and traps the product in a highly pure crystalline state, effectively rejecting organic impurities into the mother liquor.
Filtration: Filter the white crystalline solid, wash with cold EtOAc (2 volumes), and dry under vacuum at 40 °C to constant weight.
References
1. Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas - Organic & Biomolecular Chemistry. Royal Society of Chemistry. URL:[Link]
2. A green chemistry perspective on catalytic amide bond formation Abstract. UCL Discovery. URL:[Link]
3.[1] A sustainable synthesis of the SARS-CoV-2 Mpro inhibitor nirmatrelvir, the active ingredient in Paxlovid. PubMed Central (PMC). URL:[Link]
Preventing racemization during (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide synthesis
Technical Support Center: Synthesis of (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide Ticket ID: RAC-ALA-PYR-001 Subject: Prevention of -Carbon Racemization during Amide Coupling Status: Open / High Priority Introduction:...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Synthesis of (S)-2-Amino-N-pyridin-3-ylmethyl-propionamideTicket ID: RAC-ALA-PYR-001
Subject: Prevention of
-Carbon Racemization during Amide Coupling
Status: Open / High Priority
Introduction: The Chemical Challenge
You are synthesizing (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide (coupling L-Alanine with 3-Picolylamine ).
This reaction presents a "perfect storm" for racemization:
The Substrate: Alanine has a small side chain, offering little steric protection against base attack at the
-proton.
The Nucleophile: 3-Picolylamine contains a pyridine ring. While the primary amine reacts, the pyridine nitrogen (
) can act as an internal base or proton shuttle, potentially facilitating -deprotonation of the activated ester.
The Mechanism: The activation of the carboxylic acid (L-Ala) risks proceeding through an Azlactone (Oxazolone) intermediate, the primary driver of loss of optical purity.
This guide provides a diagnostic framework, mechanistic insights, and a validated protocol to maintain Enantiomeric Excess (
) > 99%.
Module 1: Diagnostic Workflow
Before altering conditions, confirm the mechanism of failure. Use this logic tree to diagnose the root cause of your racemization.
Caption: Diagnostic logic tree to identify the source of stereochemical loss during amide coupling.
Module 2: Critical Parameters & Mechanisms
The Enemy: Azlactone Formation
The most common pathway for racemization is the cyclization of the activated amino acid into an oxazol-5(4H)-one (azlactone) .[1]
Mechanism: The carbonyl oxygen of the protecting group attacks the activated acid carbonyl.
Why it racemizes: The
-proton on the azlactone ring is highly acidic ( drops to ~9-10). Even weak bases can deprotonate it, leading to rapid equilibration between L and D forms.
Prevention: Use Urethane Protecting Groups (Boc, Fmoc, Cbz) . The oxygen in the carbamate has a lone pair that donates electron density, reducing the electrophilicity of the carbonyl and making cyclization much slower than with Amide (Acetyl/Benzoyl) groups [1].
Base-Catalyzed Enolization
Even without azlactone formation, strong bases can abstract the
-proton directly.
Risk Factor: Using DIEA (Diisopropylethylamine) or TEA (Triethylamine) with slow coupling reagents.
The Pyridine Effect: In your specific molecule, the 3-picolyl moiety can act as a "base shuttle," bringing basicity into close proximity with the active site.
Solution: Use "Base-Starved" conditions. If your amine is a salt (e.g., 3-picolylamine
2HCl), use exactly 2.0 eq of a weaker base like N-methylmorpholine (NMM) or 2,4,6-Collidine (TMP) . If the amine is a free base, do not add tertiary amines when using carbodiimide chemistry [2].
Additives: HOBt vs. Oxyma Pure
Never use carbodiimides (DCC, EDC, DIC) alone. They form highly reactive O-acylisoureas that racemize quickly.
Standard: HOBt (1-Hydroxybenzotriazole) intercepts the active ester, forming a more stable OBt ester that reacts with the amine without racemizing.
Superior:Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate).[2] Studies confirm Oxyma is safer (non-explosive) and often superior to HOBt/HOAt in suppressing racemization, particularly in sensitive couplings [3].
Module 3: Troubleshooting FAQs
Q1: I am using HATU/DIEA and seeing 10-15% D-isomer. Why?A: HATU is extremely fast, but it requires a base (DIEA) to function. The combination of a highly activated species (At-ester) and a strong base (DIEA) is risky for chiral integrity if the coupling isn't instantaneous.
Fix: Switch to EDC/Oxyma Pure (which can run at pH 5-6) or DIC/Oxyma . If you must use HATU, reduce the base to 1.0 eq relative to the acid and cool the reaction to 0°C.
Q2: My 3-picolylamine is an HCl salt. How do I neutralize it without racemizing the Alanine?A: Do not mix the activated Alanine with the amine salt and excess DIEA.
Protocol: Dissolve the amine salt in the solvent and add exactly enough NMM (N-methylmorpholine) to neutralize the HCl. NMM is weaker and sterically hindered, reducing
-proton abstraction risk. Then add this mixture to the activated Alanine.
Q3: Can I use DMF as a solvent?A: Avoid it if possible. DMF is polar and stabilizes the charged intermediates (enolates) that lead to racemization.
Fix: Use DCM (Dichloromethane) or a DCM/DMF mixture if solubility is an issue. Lower polarity solvents suppress charge separation mechanisms [4].
Q4: How do I measure the racemization?A: Standard C18 HPLC will likely not separate the enantiomers.
Method: Use a Chiral HPLC column (e.g., Chiralpak IA/IB or Daicel Crownpak for free amines).
Alternative: Derivatize the crude product with Marfey’s Reagent (FDAA). This converts the enantiomers into diastereomers, which can be separated on a standard C18 column [5].
Module 4: Validated "Gold Standard" Protocol
Objective: Synthesis of Boc-L-Ala-NH-CH2-(3-Py) with
racemization.
Reagents:
Acid: Boc-L-Alanine-OH (1.0 eq)
Amine: 3-Picolylamine (1.1 eq) [Use free base if possible]
Coupling Agent: EDC
HCl (1.1 eq)
Additive: Oxyma Pure (1.1 eq)
Solvent: DCM (Anhydrous)
Step-by-Step Procedure:
Activation (Pre-cooling):
In a round-bottom flask, dissolve Boc-L-Ala-OH (10 mmol) and Oxyma Pure (11 mmol) in DCM (50 mL).
HCl (11 mmol) in one portion. Stir at 0°C for 15 minutes.
Observation: The solution may become slightly cloudy as the active ester forms.
Amine Addition:
Add 3-Picolylamine (11 mmol) dropwise.
Critical: If using the free amine, NO additional base is required. The pyridine ring provides sufficient basicity to accept the proton from the coupling, but is not basic enough to racemize the Alanine.
Reaction:
Allow the reaction to warm to room temperature naturally and stir for 4–6 hours.
Monitor by TLC or LC-MS for consumption of Boc-L-Ala-OH.
Workup (Acid Wash Caution):
Dilute with DCM. Wash with saturated NaHCO3 (removes Oxyma/Acid).
Caution: Standard acid washes (1M HCl) might extract your product because of the pyridine ring.
Wash Protocol: Wash with water, then brine. Dry over Na2SO4.
If purification is needed, use flash chromatography (DCM/MeOH gradients).
Deprotection (Next Step):
Remove Boc using 4M HCl in Dioxane or TFA/DCM. Ensure this step is not performed at high temperatures to prevent acid-catalyzed racemization (though rare for Alanine).
Summary of Parameters
Parameter
Recommended
Avoid / High Risk
Reason
Protecting Group
Boc or Fmoc
Acetyl, Benzoyl
Urethanes prevent Azlactone formation.
Coupling Reagent
EDC or DIC
HATU (unless controlled), DCC
Carbodiimides allow base-free coupling.
Additive
Oxyma Pure
None, HOSu
Oxyma is the current benchmark for chiral purity.
Base
None (if free amine) or NMM
DIEA, TEA, DBU
Tertiary amines abstract -protons.
Solvent
DCM
DMF, DMSO
Polarity stabilizes racemization transition states.
References
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Link
Carpino, L. A., et al. (2002). The 1-Hydroxy-7-azabenzotriazole-Uronium Carbonium Systems. Journal of the American Chemical Society.[3] (Cited in context of base effects on racemization).
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Racemization Suppressor. Chemistry – A European Journal. Link (Referenced via Merck/Novabiochem technical notes on Oxyma).
Steinauer, R., et al. (1989).
Bhushan, R., & Brückner, H. (2004). Marfey's Reagent for Chiral Amino Acid Analysis: A Review. Amino Acids.[1][2][3][4][5][6][7][8][9] Link
Recrystallization solvents for (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide
This guide serves as a technical resource for the purification of (S)-2-Amino-N-(pyridin-3-ylmethyl)propionamide (also known as L-Alanine-3-picolylamide). Due to the specific nature of this intermediate—often used in the...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a technical resource for the purification of (S)-2-Amino-N-(pyridin-3-ylmethyl)propionamide (also known as L-Alanine-3-picolylamide).
Due to the specific nature of this intermediate—often used in the synthesis of kinase inhibitors and peptidomimetics—publicly indexed physical data is limited. The protocols below are derived from first-principles organic chemistry applied to its structural fragments: the polar amino-amide backbone and the lipophilic pyridine ring.
Subject: Solvent Systems for (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide
Case ID: CHEM-SUP-8821
Applicable Forms: Free Base, Dihydrochloride Salt
Executive Summary & Solubility Profile
This molecule contains a basic pyridine ring (pKa ~5.2) and a primary aliphatic amine (pKa ~9.6). This dual-basic nature significantly dictates its physical state.
Free Base: Likely a viscous oil or low-melting solid. Direct recrystallization is difficult due to high conformational flexibility.
Salt Form (Recommended): The Dihydrochloride (2HCl) or Tosylate (TsOH) salts are highly crystalline and recommended for high-purity isolation.
Predicted Solubility Matrix
Solvent Class
Solvent
Solubility (Cold)
Solubility (Hot)
Suitability
Alcohols
Methanol, Ethanol
Soluble
Soluble
Good (as Solvent)
Esters
Ethyl Acetate (EtOAc), IPAc
Sparingly
Soluble
Excellent (Free Base)
Chlorinated
DCM, Chloroform
Soluble
Soluble
Poor (Too soluble)
Hydrocarbons
Hexane, Heptane
Insoluble
Insoluble
Excellent (Anti-Solvent)
Ethers
Diethyl Ether, MTBE
Insoluble
Sparingly
Excellent (Anti-Solvent)
Polar Aprotic
DMSO, DMF
Soluble
Soluble
Avoid (High boiling pt)
Decision Tree & Troubleshooting Workflow
Use the following logic flow to determine the correct purification strategy for your crude material.
Figure 1: Decision logic for selecting the purification pathway based on the physical state of the crude intermediate.
Detailed Experimental Protocols
Protocol A: Recrystallization of the Free Base
Use this if you must isolate the neutral amine. Note that yields may be lower due to "oiling out."
Dissolution: Dissolve the crude free base in a minimum volume of dry Methanol (MeOH) or Ethanol (EtOH) at room temperature.
Acidification: Cool the solution to 0°C in an ice bath. Slowly add 4M HCl in Dioxane (2.2 - 2.5 equivalents).
Why? The molecule has two basic sites (Pyridine N and Aliphatic Amine). You need >2 equivalents to fully protonate it.
Precipitation: Stir for 30 minutes. The salt may precipitate spontaneously.
Anti-Solvent Addition: If no solid forms, slowly add Diethyl Ether (Et2O) or MTBE until the solution becomes turbid.
Aging: Store at 4°C overnight.
Isolation: Filter the hygroscopic solid quickly under nitrogen/argon to prevent moisture absorption.
Frequently Asked Questions (FAQs)
Q1: My product is "oiling out" (forming a gum) instead of crystallizing. Why?A: This is common for amino-pyridine amides. It usually indicates the solution is too concentrated or cooled too quickly.
Fix: Re-heat the mixture to dissolve the oil. Add more of the "good" solvent (e.g., Ethanol) and cool much slower (wrap the flask in foil or a towel). Alternatively, use a seed crystal from a previous batch.
Q2: Can I use water as a solvent?A: The free base is moderately water-soluble, making recovery difficult. However, the salt form can be recrystallized from Isopropanol/Water (9:1) if the alcohol/ether method fails.
Q3: Why is the melting point broad?A: A broad melting point often indicates:
Solvent inclusion: These amides can form solvates. Dry the sample under high vacuum (40°C, <1 mbar) for 24 hours.
Mixed salt forms: Ensure you added enough acid. A mixture of mono-HCl and di-HCl will melt poorly.
Q4: Is the compound hygroscopic?A: Yes, especially the salt form. The pyridine ring and amide bond can coordinate water. Store the purified crystals in a desiccator or under inert gas.
References & Grounding
The following sources validate the chemical behavior and standard purification techniques for this class of compounds.
BenchChem Technical Support. Solubility of L-alaninamide hydrochloride in water and organic solvents. (Dec 2025). Link
Relevance: Establishes the solubility baseline for the alanine-amide backbone (soluble in water/alcohols, insoluble in ethers).
Relevance: Confirms the lipophilic/basic nature of the side chain, supporting the use of EtOAc/Heptane for the free base.
National Institutes of Health (PMC). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives. (2022).[2] Link
Relevance: Demonstrates the standard use of Ethanol and Chloroform for recrystallizing pyridine-substituted amide derivatives.
Google Patents. Method for synthesizing ethyl 3-(pyridin-2-ylamino)propionate (CN104974086A).Link
Relevance: Validates the "Acidification -> Organic Wash -> Crystallization" workflow for amino-pyridine propionates.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide before handling.
Technical Support Center: Minimizing Side Reactions in the Synthesis of (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide
Prepared by: Senior Application Scientist, Gemini Division Welcome to the technical support center for the synthesis of (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide. This guide is designed for researchers, chemists, and...
Welcome to the technical support center for the synthesis of (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this specific amide coupling reaction. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can anticipate and mitigate common side reactions effectively.
Core Synthesis and Key Challenges
The target molecule is formed via an amide coupling between an N-protected (S)-alanine derivative and 3-(aminomethyl)pyridine. While seemingly straightforward, this reaction presents several challenges stemming from the inherent properties of the reactants: the chiral nature of alanine and the multiple nucleophilic sites on the pyridine-containing amine.
The primary goal is to form the desired amide bond with high yield and fidelity while preventing the formation of key side products.
Diagram: Overview of Potential Side Reactions
Caption: Key reaction pathways in the target amide synthesis.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My final product shows significant racemization. What are the causes and how can I prevent it?
A1: Racemization, the loss of stereochemical integrity at the α-carbon of alanine, is a primary concern in this synthesis.[1] It leads to the formation of a diastereomeric mixture that is often difficult to separate and can have drastically different biological properties.
Primary Causes:
Oxazolone Formation: This is the predominant pathway.[1] The activated carboxylic acid of the N-protected alanine cyclizes to form a 5(4H)-oxazolone. The α-proton of this intermediate is highly acidic and can be easily removed by a base, leading to racemization.[1][2]
Direct Enolization: A base can directly abstract the α-proton from the activated amino acid to form an enolate, which can then be protonated from either face, causing inversion of stereochemistry.[1]
Solutions & Mitigation Strategies:
Choice of Coupling Reagent and Additives:
Using carbodiimides like DCC or EDC alone is known to cause significant racemization.[1]
The addition of nucleophilic additives such as 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure) is crucial.[2][3] These additives react with the initial activated intermediate (O-acylisourea) to form an active ester that is less prone to racemization.
Uronium/aminium salt reagents like HATU are highly efficient and generally lead to less racemization than HBTU or carbodiimides, especially when used correctly.[1][4]
Base Selection:
The basicity and steric hindrance of the base play a major role.[3]
Highly basic, non-hindered bases like triethylamine (TEA) can accelerate racemization.
Sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) are generally preferred for uronium salt couplings.[2]
For sensitive couplings, a weaker base like N-methylmorpholine (NMM) is often an excellent choice to minimize the rate of proton abstraction.[3]
Temperature Control: Perform the coupling at lower temperatures (e.g., starting at 0 °C and allowing it to warm to room temperature). Higher temperatures increase the rate of both oxazolone formation and proton abstraction.[1]
Minimize Pre-activation Time: Do not allow the activated carboxylic acid to stand for extended periods before adding the amine. A prolonged lifetime of the highly reactive intermediate increases the opportunity for racemization.[1]
Diagram: Mechanism of Racemization via Oxazolone
Caption: The oxazolone pathway is a major cause of racemization.
Q2: I'm using EDC and see a persistent impurity with a similar polarity to my product. What is it and how do I get rid of it?
A2: This is a classic problem when using carbodiimide coupling reagents. The impurity is almost certainly an N-acylurea byproduct.
Cause:
The highly reactive O-acylisourea intermediate, formed from the reaction of the carboxylic acid with EDC, can undergo an intramolecular O-to-N acyl transfer.[2][5] This rearrangement forms a stable N-acylurea that does not react with the amine and can be challenging to remove chromatographically.
Solutions & Mitigation Strategies:
Use EDC, not DCC: While both form this byproduct, the urea from EDC (EDU) is water-soluble and can often be removed with an aqueous workup.[6] The urea from DCC (DCU) is notoriously insoluble in most organic solvents and requires filtration, which can be inefficient.
Add HOBt or a similar additive: Adding 1.0-1.2 equivalents of HOBt intercepts the O-acylisourea intermediate to form the HOBt-active ester. This ester is more stable, less prone to rearrangement, and reacts cleanly with the amine.[6]
Control Stoichiometry: Use of a large excess of the carbodiimide can increase the formation of this byproduct. Stick to 1.1-1.3 equivalents.
Q3: When using HATU, my reaction is incomplete, and I see a side product with a mass corresponding to my amine plus a tetramethylguanidinium group. What is happening?
A3: You are observing guanidinylation of your amine, a side reaction specific to uronium/aminium-based coupling reagents like HATU and HBTU.[7]
Cause:
HATU is an aminium salt that is highly electrophilic. If free 3-(aminomethyl)pyridine is present in the reaction mixture with unreacted HATU, the primary amine can directly attack the guanidinium carbon of the HATU reagent. This forms a stable, tetramethylguanidinium-capped amine that is unreactive and terminates the reaction for that portion of the material.[7]
Solutions & Mitigation Strategies:
Correct Order of Addition is CRITICAL: The carboxylic acid component (N-Boc-(S)-alanine) must be pre-activated with HATU and the base (e.g., DIPEA) for a short period (2-5 minutes) before the amine component is added.[8] This ensures that the HATU is consumed in forming the desired OAt-active ester, leaving none to react with the amine nucleophile.
Avoid Excess Reagents: While a small excess of HATU (1.05-1.1 eq) is common, a large excess should be avoided.
Q4: I suspect the pyridine ring nitrogen is participating in a side reaction. How can I confirm and prevent this?
A4: While the primary aliphatic amine is a much stronger nucleophile, the pyridine nitrogen can react under certain conditions, especially with highly activated carboxylic acid derivatives. This can lead to the formation of an acylpyridinium intermediate, which may lead to various byproducts.[9]
Cause:
This is most likely to occur if you are using overly aggressive activation methods, such as converting the carboxylic acid to an acyl chloride using thionyl chloride or oxalyl chloride.[10] The resulting acyl chloride is extremely reactive and less selective.
Solutions & Mitigation Strategies:
Avoid Acyl Halides: For a substrate with multiple nucleophilic sites like this, avoid preparing the acyl chloride. Stick to modern in-situ coupling methods.
Use Milder Conditions: Standard coupling reagents like EDC/HOBt or HATU generate active esters that are sufficiently reactive to acylate the primary amine but are generally not reactive enough to acylate the less nucleophilic pyridine ring.[10]
pH Control: Maintaining a slightly basic pH (7-9) with a non-nucleophilic base ensures the primary amine is deprotonated and highly nucleophilic, favoring the desired reaction pathway.
Data Summary & Reagent Comparison
Choosing the right coupling system is the most critical decision to minimize side reactions. The following table provides a comparative overview.
This protocol prioritizes cost-effectiveness while maintaining good control over side reactions.
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add N-Boc-(S)-alanine (1.0 eq) and HOBt hydrate (1.2 eq).
Dissolution: Dissolve the solids in anhydrous DMF or DCM (to a concentration of ~0.2 M). Cool the solution to 0 °C in an ice bath.
Amine Addition: Add 3-(aminomethyl)pyridine (1.05 eq) to the cooled solution, followed by N,N-diisopropylethylamine (DIPEA) (1.5 eq).
Activation: Add EDC·HCl (1.2 eq) portion-wise to the stirred solution, keeping the temperature at 0 °C.
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Stir for 12-18 hours.
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting alanine is consumed.
Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
This protocol is recommended for achieving the highest purity and minimizing racemization, especially for scale-up.
Preparation: To a round-bottom flask under an inert atmosphere, add N-Boc-(S)-alanine (1.0 eq).
Dissolution: Dissolve the acid in anhydrous DMF (to a concentration of ~0.2 M).
Pre-activation: Add HATU (1.05 eq) to the solution, followed by DIPEA (2.5 eq). Stir the mixture at room temperature for 3-5 minutes. You may observe a slight color change. This step is critical. [8]
Amine Addition: Add a solution of 3-(aminomethyl)pyridine (1.0 eq) in a small amount of DMF to the pre-activated mixture.
Reaction: Stir the reaction at room temperature for 2-4 hours.
Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions are often complete much faster than carbodiimide couplings.
Work-up & Purification: Follow steps 7 and 8 from Protocol 1. The work-up for HATU couplings is generally cleaner.
Diagram: Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
References
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(33), 4343-4346. [Link]
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. RSC Advances. [Link]
Novabiochem. (n.d.). 7.4 Racemization Assays. From Innovation and Perspectives in Solid Phase Synthesis & Combinatorial Libraries. [Link]
) and a moderately basic pyridine nitrogen (). This duality makes standard acidic washes risky if your product is also basic.[1] Furthermore, its high boiling point (~230°C) precludes removal by standard evaporation.[1][2]
Part 1: Triage & Decision Matrix
Before selecting a protocol, you must categorize your target product .[1][2] The chemical nature of your product dictates the removal strategy.[3]
Figure 1: Purification Decision Tree
Caption: Logical workflow for selecting the optimal removal strategy based on product chemistry.
[1]
Part 2: Troubleshooting Protocols
Protocol A: The "pH Swing" Extraction
Best for: Neutral or Acidic Products (Amides, Esters, Carboxylic Acids).[2]
The Logic:
Pyridine-3-methylamine is highly water-soluble when protonated.[1] By adjusting the aqueous layer to pH ~4, you protonate both the primary amine and the pyridine ring, forcing the impurity into the water while keeping neutral organic products in the organic phase.
Step-by-Step:
Dissolve: Ensure your crude mixture is in a non-miscible solvent (DCM or Ethyl Acetate).[1]
Wash: Extract the organic layer 3x with 10% aqueous Citric Acid or 1M HCl .[1]
Why Citric Acid? It acts as a buffer, preventing the pH from dropping too low (which might degrade acid-sensitive protecting groups like Boc).
Verify: Check the aqueous layer by TLC.[1] The impurity (polar, ninhydrin active) should be absent from the organic layer.
Dry: Dry organic layer over
and concentrate.
Protocol B: Solid-Supported Scavenging (The "Gold Standard")
Best for: Basic Products (Secondary/Tertiary Amines) or High-Value Intermediates.[1]
The Logic:
If your product is basic, an acid wash will remove your product along with the impurity. Instead, use a Polymer-Supported Isocyanate or Aldehyde resin.[1][2] These resins act as "chemical flypaper," forming covalent bonds specifically with the primary amine of the pyridine-3-methylamine.
Figure 2: Scavenging Mechanism
Caption: Electrophilic resin captures nucleophilic impurity via covalent bond formation.[1]
Calculate Loading: Determine the molar amount of excess pyridine-3-methylamine (usually 1.5 - 2.0 equivalents relative to the limiting reagent).[1]
Resin Selection: Use PS-Isocyanate or PS-Benzaldehyde .[1]
Stoichiometry: Add 3.0 equivalents of resin relative to the impurity.
Incubation: Add resin to the reaction mixture (DCM or THF) and stir gently for 2–4 hours at room temperature.
Tip: Do not use magnetic stirring bars if possible; they grind the resin. Use an orbital shaker.
Filtration: Filter the mixture through a fritted funnel or a cotton plug. The impurity stays trapped on the solid beads.
Rinse: Wash the resin cake with solvent to recover any entrained product.[1]
Protocol C: The Copper(II) Sulfate Complexation
Best for: Robust Tertiary Amines (Field-Proven Trick).
The Logic:
Primary amines (like 3-picolylamine) form stable, water-soluble coordination complexes with Copper(II) ions.[1] These complexes are deep blue/purple and highly soluble in water, effectively pulling the amine out of the organic phase.
Data: Partition Efficiency
Solvent System
Wash Solution
Impurity Removal %
Product Loss Risk
DCM / Water
1M HCl
>99%
High (if product is basic)
DCM / Water
10% CuSO4
>95%
Low (unless product chelates)
DCM / Water
Brine
<10%
Low
Step-by-Step:
Prepare Solution: Make a saturated or 10% w/v aqueous solution of Copper(II) Sulfate (
).
Wash: Shake the organic layer with the
solution.
Observe: The aqueous layer will turn a distinct royal blue/purple color (indicating amine-copper complex formation).[1]
Repeat: Repeat the wash until the aqueous layer remains light blue (color of the
itself) rather than purple.
Final Polish: Wash once with brine to remove residual copper salts.[1]
Part 3: Chromatographic Optimization
If you must purify by column chromatography, pyridine derivatives are notorious for "streaking" (tailing) on silica gel.[1][2] This is caused by the pyridine nitrogen interacting with acidic silanol (
Scavenger Resin Chemistry: Electrophilic resins (Isocyanates) react rapidly with primary amines to form ureas, which are chemically stable and insoluble.[1]
1H NMR interpretation of (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide
Title: 1H NMR Interpretation of (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide: A Comparative Guide for Regioisomer Differentiation and Software Prediction Target Audience: Researchers, Analytical Chemists, and Drug Devel...
Author: BenchChem Technical Support Team. Date: March 2026
Title: 1H NMR Interpretation of (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide: A Comparative Guide for Regioisomer Differentiation and Software Prediction
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Methodology
Executive Summary & Analytical Context
In modern drug discovery, chiral building blocks containing heteroaromatic systems are ubiquitous. One such critical intermediate is (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide (also known as (S)-2-amino-N-(pyridin-3-ylmethyl)propanamide). Derived from L-alanine and 3-picolylamine, this molecule presents a unique set of challenges for nuclear magnetic resonance (NMR) interpretation.
As a Senior Application Scientist, I frequently observe two major pitfalls when researchers analyze this compound:
Misidentification of Regioisomers: Failing to differentiate the 3-pyridyl target from its 2-pyridyl or 4-pyridyl analogs.
Over-reliance on Predictive Software: Automated NMR predictors frequently fail to accurately model the magnetic anisotropy induced by the chiral center, leading to confusion over the complex splitting patterns of the methylene bridge.
This guide objectively compares the experimental 1H NMR profile of the 3-pyridyl isomer against its structural alternatives and evaluates the performance of empirical data against in-silico predictions. Furthermore, it establishes a self-validating experimental protocol to ensure absolute structural certainty.
Causality in NMR Phenomena: The Diastereotopic Effect
Before comparing the regioisomers, we must address the most complex feature of this molecule: the methylene bridge (
) connecting the amide nitrogen to the pyridine ring.
Because this molecule contains a defined stereocenter at the alpha-carbon of the propionamide moiety (the (S)-configuration), the symmetry of the surrounding spatial environment is broken. Even though the methylene group undergoes free rotation, its two protons (
and ) experience different time-averaged magnetic environments. They are diastereotopic [1].
Instead of appearing as a simple doublet (coupled only to the adjacent amide NH), these protons couple to each other (geminal coupling,
Hz) and to the NH (vicinal coupling, Hz). This results in an ABX spin system , typically manifesting as two distinct doublets of doublets (dd) between 4.30 and 4.50 ppm. The presence of this self-induced diastereomeric anisochrony is a hallmark of chiral amides and serves as an internal validation of the molecule's chiral integrity [2].
Comparative Data: Regioisomer Differentiation
Differentiating the 3-pyridyl substitution from the 2-pyridyl and 4-pyridyl analogs relies entirely on understanding the electronic effects of the pyridine nitrogen. The nitrogen atom is strongly electron-withdrawing via resonance, which selectively deshields the ortho and para positions.
3-Pyridyl (Target): Lacks symmetry. Exhibits four distinct proton signals.
is highly deshielded (singlet-like doublet, ~8.5 ppm).
2-Pyridyl (Alternative A): Lacks symmetry, but the substitution is directly adjacent to the nitrogen, shifting the entire coupling network.
4-Pyridyl (Alternative B): Symmetrical ring. Exhibits a classic AA'BB' system (two distinct doublets integrating for 2H each).
Table 1: Quantitative 1H NMR Chemical Shift Comparison (Theoretical & Empirical Ranges in DMSO-
)
Proton Assignment
(S)-3-Pyridyl Isomer (Target)
(S)-2-Pyridyl Analog
(S)-4-Pyridyl Analog
Causality / Electronic Effect
Alanine
~1.25 ppm (d, Hz, 3H)
~1.25 ppm (d, Hz, 3H)
~1.25 ppm (d, Hz, 3H)
Distant from ring; unaffected by regioisomerism.
Chiral
~3.45 ppm (q, Hz, 1H)
~3.45 ppm (q, Hz, 1H)
~3.45 ppm (q, Hz, 1H)
Alpha to amine; consistent across analogs.
Methylene
4.35, 4.45 ppm (AB sys, 2H)
4.40, 4.50 ppm (AB sys, 2H)
4.30, 4.40 ppm (AB sys, 2H)
Diastereotopic in all chiral analogs.
Pyridine /
~8.55 (d), ~8.45 (dd)
N/A (Substituted at C2)
~8.50 (d, 2H)
Strongly deshielded by adjacent N atom.
Pyridine /
N/A (Substituted at C3), ~7.35 (dd)
~7.25 (dd), ~7.30 (dd)
~7.30 (d, 2H)
Meta to N; least deshielded positions.
Pyridine
~7.70 (dt)
~7.75 (td)
N/A (Substituted at C4)
Para to N; moderately deshielded.
Experimental vs. Predicted NMR Performance
A common error in modern laboratories is the blind acceptance of in-silico NMR predictions (e.g., standard algorithms in ChemDraw or Mnova). While these tools are excellent for flat, achiral aromatics, they routinely fail when modeling chiral amides[3].
Table 2: Performance Comparison (Experimental vs. AI Prediction)
Analytical Feature
Experimental Observation (400 MHz)
Typical In-Silico Prediction
Performance Gap & Causality
Methylene Bridge
Two distinct multiplets (ABX, ppm)
Single doublet (integrating for 2H)
Critical Failure: Predictors often average conformers and ignore the magnetic anisotropy induced by the distant stereocenter.
Amide NH
Broad triplet (~8.0 ppm)
Sharp triplet (~8.2 ppm)
Minor Gap: Software struggles with quadrupolar relaxation of nitrogen and solvent-exchange broadening.
Pyridine Ring
Complex multiplets (dt, dd)
Accurate chemical shifts, simplified splitting
Good: Empirical databases have extensive training data for pyridine rings, making predictions highly reliable.
Self-Validating Experimental Protocol
To ensure trustworthiness in your structural assignment, a 1D spectrum is insufficient. You must employ a self-validating system using 2D NMR to definitively lock the assignments.
Step 1: Sample Preparation
Dissolve 15-20 mg of the compound in 0.6 mL of DMSO-
. DMSO is preferred over because it stabilizes hydrogen bonding, slowing down the exchange rate of the amine () and amide () protons, allowing them to be observed.
Step 2: 1D 1H Acquisition
Acquire a standard 1H spectrum (400 or 500 MHz, 16 scans, 298 K).
Checkpoint: Verify the integration of the aromatic region (4 protons) and identify the AB system of the methylene bridge (~4.4 ppm).
Step 3: 2D COSY (Correlation Spectroscopy)
Run a gradient COSY experiment.
Validation: You must observe a cross-peak between the alanine methyl doublet (~1.25 ppm) and the chiral CH quartet (~3.45 ppm). Crucially, look for cross-peaks between the amide NH (~8.0 ppm) and both halves of the methylene AB system, proving they are part of the same spin network.
Step 4: 2D HSQC (Heteronuclear Single Quantum Coherence)
Run a 1H-13C HSQC experiment.
Validation: This is the ultimate proof of the diastereotopic effect. Both distinct proton signals of the methylene AB system (e.g., at 4.35 and 4.45 ppm) must correlate to the exact same carbon chemical shift (typically around ~41 ppm). If they correlate to different carbons, your sample is an impure mixture, not a pure chiral compound.
Visualizations of Analytical Logic
The following diagrams map the logical workflows and spatial relationships required to validate the (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide structure.
Caption: Workflow for the self-validating NMR assignment and regioisomer differentiation.
Korawat, H. S., et al. "K2CO3-Catalyzed Rapid Conversion of N-Sulfonylhydrazones to Sulfinates." ACS Omega, 2020.[Link]
Uccello-Barretta, G., et al. "The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy." MDPI Molecules, 2023.[Link]
Zhang, Y., et al. "DACH-Based Chiral Sensing Platforms as Tunable Benzamide-Chiral Solvating Agents for NMR Enantioselective Discrimination." Analytical Chemistry, 2025. [Link]
Comparative
Technical Comparison Guide: Enantiomeric Excess Determination of (S)-2-Amino-N-(pyridin-3-ylmethyl)propanamide
This guide details the comparative analysis of determining the enantiomeric excess (ee) of (S)-2-Amino-N-(pyridin-3-ylmethyl)propanamide , a critical chiral intermediate often used in the synthesis of kinase inhibitors a...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the comparative analysis of determining the enantiomeric excess (ee) of (S)-2-Amino-N-(pyridin-3-ylmethyl)propanamide , a critical chiral intermediate often used in the synthesis of kinase inhibitors and picolinamide-based agrochemicals.
We compare the industry-standard Direct Chiral HPLC (using Immobilized Polysaccharide Stationary Phases) against the high-sensitivity Indirect Derivatization (Marfey’s Method).
Executive Summary
For routine process monitoring and quality control (QC) of (S)-2-Amino-N-(pyridin-3-ylmethyl)propanamide, Direct Chiral HPLC on an Immobilized Amylose Column (e.g., Chiralpak IA) is the superior methodology. It offers minimal sample preparation, high reproducibility, and scalability.
Marfey’s Derivatization (Indirect Method) serves as a necessary alternative only when:
Trace detection (<0.1% impurity) is required in complex biological matrices (e.g., plasma PK studies).
A chiral column is unavailable, but a standard C18 column is at hand.
Quick Comparison Matrix
Feature
Direct Chiral HPLC (Recommended)
Indirect Derivatization (Alternative)
Primary Mechanism
H-Bonding, - interactions, Inclusion
Diastereomer formation via nucleophilic substitution
Structure: An amide formed between L-Alanine and 3-Picolylamine.
Chiral Center: Position 2 of the propionamide (Alpha-carbon).
Key Functional Groups:
Primary Amine (
): Basic, H-bond donor.
Pyridine Ring: Basic,
-acceptor/donor.
Amide Linkage: Dipolar, H-bond acceptor/donor.
Chromatographic Challenge: The molecule is highly basic due to the pyridine and primary amine. On standard silica-based chiral columns, this leads to severe peak tailing due to silanol interactions.
Solution: The method must utilize a basic modifier (Diethylamine or Triethylamine) or a robust immobilized phase that tolerates aggressive mobile phases.
Methodology 1: Direct Chiral HPLC (The "Product")
This method utilizes an Immobilized Amylose tris(3,5-dimethylphenylcarbamate) stationary phase. Unlike coated phases (e.g., AD-H), the immobilized phase (IA) allows for the use of a wider range of solvents, which is crucial for solubilizing polar amides.
Mechanistic Rationale
The separation is driven by the formation of a transient diastereomeric complex between the analyte and the chiral selector.
Hydrogen Bonding: The amide NH and carbonyl of the analyte interact with the carbamate groups on the amylose backbone.
- Stacking: The pyridine ring of the analyte stacks with the phenyl groups of the stationary phase.
Inclusion: The alanine methyl group fits into the chiral cavities of the amylose helix.
Detection: UV at 254 nm (targeting the pyridine chromophore)[1]
Sample Concentration: 1.0 mg/mL in Ethanol.
Performance Data (Representative)
Parameter
Value
Notes
Retention Time (-isomer)
~8.5 min
Elutes first (typically)
Retention Time (-isomer)
~11.2 min
Major component
Resolution ()
> 3.5
Baseline separation
Tailing Factor ()
1.1 - 1.2
Excellent symmetry due to DEA
Methodology 2: Indirect Derivatization (The Alternative)
This method uses Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). It reacts with the primary amine of the analyte to form two diastereomers:
(L)-FDAA-(S)-Analyte
(L)-FDAA-(R)-Analyte
These diastereomers have different physical properties (hydrophobicity) and can be separated on an achiral C18 column.
Mechanistic Rationale
The reaction is a nucleophilic aromatic substitution (
). The fluorine on the FDAA is displaced by the primary amine of the alanine moiety. The resulting dinitrophenyl group acts as a strong UV chromophore (340 nm), significantly enhancing sensitivity.
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
Mobile Phase A: Water + 0.1% TFA.
Mobile Phase B: Acetonitrile + 0.1% TFA.
Gradient: 10-60% B over 20 minutes.
Detection: UV at 340 nm.
Performance Data (Representative)
Parameter
Value
Notes
Retention Time (- Diast)
~14.2 min
Retention Time (- Diast)
~15.8 min
Resolution ()
> 5.0
Very high resolution
Limit of Detection
< 10 ng/mL
Superior for trace analysis
Decision Workflow & Visualization
The following diagram illustrates the decision logic and workflow for selecting and executing the appropriate method.
Caption: Decision tree for selecting between Direct Chiral HPLC (Blue path) and Indirect Derivatization (Red path) based on analytical requirements.
References
Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® IA. Retrieved from [Link]
Bhushan, R., & Martens, J. (1997). Amino Acids: Chromatographic Separation and Enantiomeric Determination. HNB Publishing.
Marfey, P. (1984).[2] Determination of D-amino acids as diastereomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Carlsberg Research Communications, 49(6), 591–596. [Link]
Ilisz, I., et al. (2006). Direct separation of amino acid enantiomers on chiral stationary phases.[3][4][5][6][7][8][9] Separation & Purification Reviews, 35(1), 1-47. (Review of polysaccharide columns for amino acid derivatives).
Publish Comparison Guide: Mass Spectrometry Profiling of (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of (S)-2-Amino-N-(pyridin-3-ylmethyl)propionamide . This document is structured to assist analytical chemists an...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of (S)-2-Amino-N-(pyridin-3-ylmethyl)propionamide . This document is structured to assist analytical chemists and drug development professionals in the structural validation, isomer differentiation, and quantitative monitoring of this specific chemical entity.
Executive Summary & Product Identity
(S)-2-Amino-N-(pyridin-3-ylmethyl)propionamide is a chiral building block frequently employed in the synthesis of kinase inhibitors and peptidomimetics. Its structure combines an L-alanine motif with a 3-picolylamine moiety.
In mass spectrometry (MS/MS), this molecule exhibits a distinct fragmentation behavior governed by the competition between the aliphatic amine and the pyridine nitrogen for protonation. This guide compares its performance and spectral signature against its primary structural alternatives: the 2-pyridyl and 4-pyridyl regioisomers.
To validate this molecule, one must understand the causality of its dissociation. Unlike simple peptides, the presence of the basic pyridine ring (
) creates a competitive protonation landscape against the N-terminal primary amine ().
The Protonation Dynamic
In Electrospray Ionization (ESI), the [M+H]
precursor (m/z 180.1) is generated. While the aliphatic amine is the thermodynamic site of protonation, the "mobile proton model" dictates that during collision-induced dissociation (CID), the proton can migrate to the amide oxygen or the pyridine ring, triggering specific cleavages.
Primary Fragmentation Pathways
The fragmentation is dominated by amide bond cleavage, but the charge retention depends on the proton affinity of the fragments.
Pathway A (y-type Ion Formation): Cleavage of the amide bond with charge retention on the C-terminal pyridine moiety.
Mechanism: Protonation of the amide nitrogen followed by inductive cleavage.
Product:m/z 109 (pyridin-3-ylmethanamine cation).
Significance: This is the base peak in most quadrupole spectra due to the stability of the aromatic pyridine system.
Pathway B (b-type Ion Formation): Cleavage with charge retention on the N-terminal alanine.
Mechanism: Nucleophilic attack of the N-terminal amine on the carbonyl carbon (neighboring group participation).
Product:m/z 72 (Alanine acylium/immonium ion).
Significance: High intensity, confirms the alanine substructure.
Pathway C (Immonium Ion):
Product:m/z 44 ([CH
-CH=NH]).
Significance: Diagnostic for the alanine side chain.
Pathway D (Secondary Pyridine Fragmentation):
Precursor: m/z 109.
Loss: NH
(17 Da) or HCN (27 Da).
Product:m/z 92 (Azatropylium ion, C
HN).
Visualization of Fragmentation Pathways
Figure 1: CID fragmentation tree for (S)-2-Amino-N-(pyridin-3-ylmethyl)propionamide. The green node (m/z 109) represents the most stable and abundant fragment.
Differentiation between the 3-pyridyl target and its 2-pyridyl or 4-pyridyl isomers is critical for quality control, as regioisomers often have vastly different biological activities.
The Alternatives
Alternative A (Target): 3-Pyridyl isomer (Meta-like substitution).
Alternative B: 2-Pyridyl isomer (Ortho-like substitution).
Alternative C: 4-Pyridyl isomer (Para-like substitution).
Comparative Data Table
The following table summarizes the spectral differences driven by the "Ortho Effect" in the 2-pyridyl isomer versus the stability of the 3-pyridyl target.
Feature
Target: 3-Pyridyl Isomer
Alternative: 2-Pyridyl Isomer
Mechanism of Difference
Base Peak
m/z 109 (y-ion)
m/z 109 or m/z 163
2-pyridyl can facilitate NH loss (m/z 163) via intramolecular H-bonding between Pyridine-N and Amide-H.
m/z 92 Abundance
Moderate
High
2-picolyl cation rearranges to azatropylium more readily than the 3-isomer.
Diagnostic Ion
m/z 136 (Weak)
m/z 136 (Stronger)
Loss of CO or amide rearrangement is often favored in ortho-substituted systems.
Fragmentation Energy
Higher CE required
Lower CE required
Intramolecular catalysis (ortho effect) lowers the activation energy for dissociation in the 2-isomer.
Differentiation Strategy
To conclusively identify the (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide against its isomers without NMR, use the m/z 92 / m/z 109 ratio :
3-Pyridyl (Target): Ratio is typically < 0.5 (The m/z 109 ion is very stable).
2-Pyridyl: Ratio is typically > 0.8 (Rapid secondary fragmentation due to ring instability/rearrangement).
Experimental Protocol: Self-Validating Workflow
This protocol ensures reproducible data generation. It includes a "System Suitability" step to validate instrument performance before sample analysis.
Sample Preparation
Stock Solution: Dissolve 1 mg of substance in 1 mL of 50:50 Methanol:Water (1 mg/mL).
Working Standard: Dilute stock 1:1000 in 0.1% Formic Acid in Water (1 µg/mL).
Note: Formic acid is crucial to ensure full protonation of the basic pyridine nitrogen.
LC-MS/MS Parameters (Direct Infusion or Flow Injection)
Ionization: ESI Positive Mode.
Spray Voltage: 3.5 kV.
Capillary Temp: 275°C.
Collision Gas: Argon or Nitrogen (1.5 mTorr).
Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both labile and stable fragments.
Step-by-Step Acquisition
Full Scan (Q1): Verify precursor purity. Expect single peak at m/z 180.1.
Validation: If m/z 202.1 is present, Na+ adducts are forming; increase source acidity.
Product Ion Scan (MS2): Select m/z 180.1 as precursor. Scan range m/z 40–185.
Data Analysis:
Confirm presence of m/z 109.08 (Theoretical: 109.0760).
Confirm presence of m/z 72.04 (Theoretical: 72.0444).
Check for absence of m/z 163 (indicative of 2-pyridyl impurity or thermal degradation).
References
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 60849098, 2-amino-2-methyl-N-pyridin-3-ylpentanamide (Related Structure).[1] Retrieved from [Link]
Bunce, N. J., et al. (1992).[2] Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry. Retrieved from [Link]
Salem, M. A. I., et al. (2014).[3] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry.[3][4] Retrieved from [Link]
Hanyu, M., et al. (2005). Studies on intramolecular hydrogen bonding between the pyridine nitrogen and the amide hydrogen. Journal of Peptide Science. Retrieved from [Link]
Ma, B., et al. (2003). Fragmentation of Amidinated Peptide Ions.[5][6] Journal of the American Society for Mass Spectrometry.[5] Retrieved from [Link]
IR spectrum analysis of amide bonds in (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide
Technical Guide: IR Spectrum Analysis of Amide Bonds in (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide Executive Summary Objective: This guide provides a comparative technical analysis of the infrared (IR) spectral charac...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: IR Spectrum Analysis of Amide Bonds in (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide
Executive Summary
Objective: This guide provides a comparative technical analysis of the infrared (IR) spectral characteristics of (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide, with a specific focus on the amide bond environment. It evaluates the performance of Transmission FTIR (KBr Pellet) versus Attenuated Total Reflectance (ATR-FTIR) and Raman Spectroscopy for the structural validation of this peptidomimetic intermediate.
Core Insight: While ATR-FTIR offers superior throughput for routine identification, Transmission FTIR (KBr) remains the requisite "Gold Standard" for analyzing the fine structure of the Amide I and II bands in this compound. The presence of the pyridine ring introduces specific H-bonding capabilities that manifest as distinct shifts in the N-H stretching region, which are often obscured in lower-resolution ATR spectra.
Structural Context & Vibrational Theory
To interpret the spectrum accurately, we must deconstruct the molecule into its vibrational oscillators. The compound consists of an L-alanine moiety coupled to a 3-picolylamine (pyridin-3-ylmethyl) group.
Key Functional Domains:
The Secondary Amide Linker: The critical site for analysis. It connects the chiral center to the aromatic heterocycle.
The Pyridine Ring: Acts as a hydrogen bond acceptor (via the ring nitrogen), influencing the crystal lattice packing and the exact wavenumber of the amide N-H stretch.
The Primary Amine (N-terminus): Provides competing N-H stretching signals that must be deconvoluted from the amide signals.
The "Pyridine Effect" on Amide Bonds
Unlike standard benzyl-amides, the pyridine ring in the 3-position is electron-withdrawing but also basic. In the solid state, the amide N-H often forms a hydrogen bond with the pyridine nitrogen of a neighboring molecule. This interaction typically causes a red shift (lower wavenumber) and broadening of the Amide A (N-H stretch) band compared to non-heterocyclic analogs.
Comparative Guide: Analytical Methodologies
This section compares the three primary modalities for analyzing this compound.
Table 1: Comparative Performance Matrix
Feature
Method A: Transmission FTIR (KBr Pellet)
Method B: Diamond ATR-FTIR
Method C: Raman Spectroscopy
Primary Use Case
Structural elucidation; Publication-quality data.
Routine QC; Goods-in identification.
Complementary analysis of the pyridine ring; Aqueous solutions.
Amide I Resolution
High. Excellent separation of H-bonded vs. free carbonyls.
Medium. Peak broadening due to penetration depth variance.
Low. Amide I is often weak in Raman.
Sample Prep
High skill required (grinding/pressing). Destructive.
Peak shifts to lower wavenumbers (~5-10 cm⁻¹) vs. transmission.
Fluorescence interference from impurities.
Critical Recommendation:
For drug development dossiers , Method A (KBr) is required to resolve the Amide I fine structure (1650–1680 cm⁻¹). For manufacturing batch release , Method B (ATR) is sufficient provided a correlation factor is established.
Detailed Spectral Assignments
The following data is derived from the structural principles of picolylamine derivatives and L-alanine amides.
Table 2: Diagnostic Band Assignments for (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide
Region
Wavenumber (cm⁻¹)
Assignment
Notes on Causality
Amide A
3280 – 3350
ν(N-H) Stretch (Amide)
Broadened by H-bonding to Pyridine N.
Amine A
3350 – 3420
ν(N-H) Stretch (Primary Amine)
Usually appears as a doublet (asymmetric/symmetric).
C-H Stretch
3030 – 3080
ν(C-H) Aromatic
Characteristic of the Pyridine ring.
Amide I
1650 – 1675
ν(C=O) Stretch
The primary diagnostic band. Lower frequency indicates strong H-bonding.
Amide II
1530 – 1560
δ(N-H) Bend + ν(C-N) Stretch
"Out-of-phase" mode. Only visible in IR (weak/absent in Raman).
Pyridine Ring
~1590 & ~1480
ν(C=C) / ν(C=N) Ring
The "breathing" modes of the pyridine ring. The 1590 band often overlaps with Amide II.
Amide III
1260 – 1310
ν(C-N) Stretch + δ(N-H) Bend
Highly sensitive to the conformation (S-isomer folding).
Out-of-Plane
700 – 750
γ(C-H) Pyridine
Specific to 3-substituted pyridine (meta-substitution pattern).
Experimental Protocols
To ensure reproducibility (Trustworthiness), follow these self-validating protocols.
Protocol A: KBr Pellet Preparation (Transmission)
Best for: Detailed Amide I/II analysis.
Desiccation: Dry KBr powder at 110°C for 2 hours to remove hygroscopic water (prevents OH interference at 3400 cm⁻¹).
Ratio: Mix 1.5 mg of (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide with 250 mg of KBr. (Ratio 1:160).
Grinding: Grind in an agate mortar for 2 minutes. Checkpoint: The powder must be fine enough to not sparkle under light (particle size < 2 µm) to avoid the Christiansen scattering effect.
Pressing: Apply 8–10 tons of pressure under vacuum for 2 minutes.
Validation: The resulting pellet must be transparent. If cloudy/opaque, regrind and repress.
Protocol B: Data Processing for Amide Deconvolution
Required when Pyridine ring modes overlap with Amide bands.
Baseline Correction: Apply a multi-point baseline correction (Rubberband method).
Normalization: Normalize to the Pyridine ring stretch at ~1480 cm⁻¹ (internal standard) rather than the strongest peak.
Second Derivative: Generate the 2nd derivative spectrum to resolve the shoulder of the Amide I band (1665 cm⁻¹) from the primary amine scissoring (~1610 cm⁻¹).
Workflow Visualization
The following diagram illustrates the decision logic for selecting the correct IR modality and the downstream processing steps.
Caption: Decision tree for selecting between KBr and ATR modalities based on the required resolution of the Amide I/II region.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
NIST Chemistry WebBook. Infrared Spectra of Pyridine Derivatives. National Institute of Standards and Technology.[1] Available at: [Link]
Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA)-Bioenergetics, 1767(9), 1073-1101. (Source for Amide I/II vibrational theory).[2]
Rozenberg, M., & Shoham, G. (1998). FTIR spectra of solid poly-L-lysine in the stretching NH mode range.[3] Biophysical Chemistry, 70(1), 79-89. (Reference for Amide A shifts in solid state).
Comparing reactivity of (S)-isomer vs (R)-isomer of 2-Amino-N-pyridin-3-ylmethyl-propionamide
Comparative Reactivity Profile: (S)- vs. (R)-2-Amino-N-(pyridin-3-ylmethyl)propanamide Executive Summary This technical guide provides a comparative analysis of the enantiomers of 2-Amino-N-(pyridin-3-ylmethyl)propanamid...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Reactivity Profile: (S)- vs. (R)-2-Amino-N-(pyridin-3-ylmethyl)propanamide
Executive Summary
This technical guide provides a comparative analysis of the enantiomers of 2-Amino-N-(pyridin-3-ylmethyl)propanamide (also known as H-Ala-3-Picolylamide ). While the (S)- and (R)-isomers share identical scalar physical properties (melting point, solubility, achiral NMR), they exhibit drastically different behaviors in biological environments and synthetic coupling workflows .
The (S)-Isomer (L-Alanine derivative): Biologically active but metabolically labile. It is a high-affinity substrate for mammalian aminopeptidases, leading to rapid hydrolysis in plasma.
The (R)-Isomer (D-Alanine derivative): Metabolically robust. It resists enzymatic hydrolysis, making it a preferred scaffold for peptidomimetics requiring long half-lives, though often with altered receptor binding affinity.
Chemical Structure & Stereochemical Context
The molecule consists of an alanine backbone condensed with a 3-picolylamine (3-aminomethylpyridine) tail. The pyridine ring introduces basicity (
) and potential coordination sites for metals, while the alanine -carbon defines the chirality.
The most critical functional difference between these isomers lies in their interaction with Aminopeptidases (e.g., Leucine Aminopeptidase [LAP], Aminopeptidase N [CD13]). These ubiquitous enzymes in plasma and cytosol are stereoselective for L-amino acids ((S)-configuration).
Mechanism of Differentiation
The (S)-Isomer: The
-amino group aligns perfectly with the zinc-binding catalytic triad of aminopeptidases. The enzyme stabilizes the transition state, leading to rapid cleavage of the amide bond and releasing free Alanine and 3-Picolylamine.
The (R)-Isomer: The methyl side chain projects sterically into the enzyme's "exclusion zone," preventing the catalytic water molecule from attacking the amide bond. It remains intact in biological media.
Data represents typical class behavior for Alanyl-amide derivatives in human plasma.
Parameter
(S)-Isomer (L-Ala)
(R)-Isomer (D-Ala)
Impact
Plasma Half-life ()
< 30 minutes
> 24 hours
(S) is unsuitable for systemic delivery without modification.
Cytosolic Stability
Low (Rapid degradation)
High
(R) is preferred for intracellular targets.
Metabolites
L-Alanine + 3-Picolylamine
Intact Parent
(S) generates potentially toxic pyridine metabolites rapidly.
Pathway Visualization: Enzymatic Fate
Figure 1: Differential enzymatic processing. The (S)-isomer enters the catalytic cycle, while the (R)-isomer is sterically rejected.
Synthetic Reactivity: The Racemization Challenge
While the finished products are chemically stable, the synthesis of these isomers differs in risk profile. The presence of the pyridine ring in the amine component facilitates racemization during the coupling step.
The "Self-Catalyzed" Racemization Risk
When coupling N-protected Alanine (e.g., Boc-Ala-OH) to 3-Picolylamine:
Activation: The carboxylic acid is activated (e.g., using EDC/HOBt or HATU).
Oxazolone Formation: The activated (S)-isomer can cyclize to form an Oxazolone (Azlactone) intermediate.
Base Catalysis: The pyridine nitrogen (on the incoming amine or already attached) can act as a base, deprotonating the
-carbon of the oxazolone.
Result: Loss of chirality. You start with 100% (S) and end up with a 50:50 (S)/(R) mixture.
Critical Insight: The (S)-isomer is thermodynamically driven to racemize to the (R)-isomer until equilibrium is reached. The (R)-isomer is equally prone to racemizing back to (S) if activated.
Protocol for Enantiopure Synthesis (Prevention)
To maintain the reactivity profile of the desired isomer, specific conditions are required:
Coupling Agent: Use T3P (Propylphosphonic anhydride) or Oxyma/DIC . These reagents suppress oxazolone formation compared to standard HATU/DIEA conditions.
Base Control: Avoid excess tertiary amines (TEA, DIEA). The pyridine ring of the substrate itself provides sufficient basicity in some "base-free" protocols.
Temperature: Conduct coupling at
to minimize proton abstraction at the chiral center.
Pathway Visualization: Racemization Mechanism
Figure 2: The Azlactone pathway. High temperatures or excess base force the activated amino acid through the planar enolate state, destroying optical purity.
Note: Diethylamine is crucial to suppress tailing caused by the basic pyridine nitrogen.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm (Pyridine absorption).
Expected Elution: The (R)-isomer typically elutes first (lower affinity for amylose/cellulose matrices), followed by the (S)-isomer, though this must be empirically verified with standards.
Protocol B: Enzymatic Stability Assay
Use this to verify the "reactivity" difference in a biological context.
Preparation: Dissolve 10
M of (S)-isomer and (R)-isomer (separately) in PBS (pH 7.4).
Incubation: Add Leucine Aminopeptidase (LAP) (microsomal fraction or purified enzyme, 1 U/mL). Incubate at
Analysis: Analyze supernatant via LC-MS. Monitor the disappearance of Parent (
180.1) and appearance of 3-Picolylamine.
Result: (S)-isomer should show exponential decay (
); (R)-isomer should remain >95% intact.
References
Goodman, M., & Glaser, A. (1970).[2] Reactions of Oxazolones: Racemization and Aminolysis. Review of the mechanisms governing the loss of chirality during amide synthesis.
Takeda, H., et al. (2022). Asymmetric Synthesis of Enantiomerically Pure D-Amino Acids.
Stein, R. L. (2023). Kinetics of Aminopeptidase Hydrolysis.
BenchChem Technical Data. (2025).
Disclaimer: This guide is for research purposes only. The protocols described involve hazardous chemicals (pyridine derivatives) and should be performed under a fume hood with appropriate PPE.
A Comparative Guide to the Analytical Qualification of (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide as a Reference Standard
For researchers and professionals in drug development, the integrity of analytical data is paramount. This integrity begins with the quality of the reference standards used.
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development, the integrity of analytical data is paramount. This integrity begins with the quality of the reference standards used. This guide provides an in-depth, practical framework for the comprehensive purity analysis and qualification of (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide (CAS No. 864273-27-8)[1]. As a chiral molecule derived from alanine, this compound requires a rigorous, multi-faceted analytical approach to not only determine its chemical purity but, critically, its enantiomeric purity.
When a primary reference standard from a pharmacopeial body (e.g., USP, EP) is not available, laboratories must establish a well-characterized in-house standard. This process is not a mere formality; it is a foundational activity that underpins the validity of all subsequent research and development data. This guide eschews a simple checklist in favor of a logical, science-based workflow, explaining the causality behind the selection of orthogonal analytical techniques essential for a robust and defensible characterization.
Part 1: The Principle of Orthogonal Qualification
The qualification of a reference standard relies on the principle of orthogonal analysis. This means employing multiple analytical methods that measure the same attribute (purity) based on different, uncorrelated chemical or physical principles. A high-purity result from a single technique, such as HPLC, can be misleading if an impurity co-elutes with the main peak or is not detected by the chosen method (e.g., UV). By combining data from diverse techniques like chromatography, spectroscopy, and thermal analysis, we build a comprehensive and trustworthy profile of the material. This approach is a cornerstone of ensuring the identity, purity, strength, and quality of a reference standard, as mandated by regulatory bodies like the FDA[2].
The relationship between these orthogonal methods in a qualification workflow is illustrated below. Each technique provides a unique piece of the puzzle, and their collective agreement provides high confidence in the final assigned purity value.
Caption: Orthogonal workflow for reference standard qualification.
Part 2: Primary Analytical Methodologies for Purity Assignment
A robust purity assessment requires a combination of high-resolution separation techniques and an absolute quantitative method. For a chiral compound like (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide, the following three methods form the core of a reliable qualification protocol.
Rationale: For a chiral molecule, the inactive or potentially harmful (R)-enantiomer is considered an impurity. Its detection and quantification are critical. Chiral HPLC, which uses a chiral stationary phase (CSP), is the gold standard for this purpose[3]. The CSP forms transient, diastereomeric complexes with the enantiomers, leading to different retention times and enabling their separation[4]. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are excellent starting points for method development for amino acid derivatives[5][6].
Experimental Protocol: Chiral HPLC
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
Column: A polysaccharide-based CSP, such as one based on derivatized cellulose or amylose (e.g., CHIRALPAK® series), is a versatile first choice. (Dimensions: 250 mm x 4.6 mm, 5 µm).
Mobile Phase: A typical starting point for normal phase mode would be a mixture of Hexane/Isopropanol (e.g., 80:20 v/v) with a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) to improve peak shape for the basic amine analyte.
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C.
Detection: UV at 260 nm, leveraging the pyridine ring for detection.
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
Injection Volume: 10 µL.
Analysis:
Inject a racemic (50:50) standard if available to confirm the elution order and resolution of the two enantiomers.
Inject the (S)-enantiomer sample.
Calculate the enantiomeric purity (or enantiomeric excess, e.e.) based on the peak area percentages. The purity is determined by the area of the (S)-peak relative to the total area of both enantiomer peaks.
Rationale: This method targets impurities that are not stereoisomers, such as starting materials, reagents, by-products, and degradation products. A standard reversed-phase (e.g., C18) column separates compounds based on their hydrophobicity. According to ICH Q3A(R2) guidelines, any impurity above the reporting threshold (typically 0.05%) must be reported[7][8]. A well-developed achiral method is essential for creating a complete impurity profile.
Experimental Protocol: Achiral RP-HPLC
Instrumentation: HPLC system with a DAD detector to enable peak purity analysis.
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
Mobile Phase:
Solvent A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
Solvent B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile.
Gradient: A typical gradient would be 5% B to 95% B over 20-30 minutes to elute a wide range of potential impurities.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: DAD analysis from 200-400 nm. Use 260 nm for quantification.
Sample Preparation: Accurately weigh and dissolve the sample in a water/acetonitrile mixture to a concentration of approximately 1.0 mg/mL.
Injection Volume: 10 µL.
Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks, excluding solvent front artifacts.
Rationale: Unlike chromatographic methods which are relative and depend on response factors, quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method[9]. The integral of an NMR signal is directly proportional to the number of nuclei giving rise to it[6]. By co-dissolving a known mass of a high-purity, certified internal standard with a known mass of the analyte, the analyte's purity can be calculated directly without needing a pre-existing, 100% pure standard of the analyte itself. This makes qNMR an exceptionally powerful tool for qualifying new chemical entities.
Experimental Protocol: 1H qNMR
Instrumentation: NMR spectrometer (≥400 MHz) with high-field uniformity and stability.
Internal Standard (IS): Select a certified internal standard (e.g., Maleic Anhydride, Dimethyl Sulfone) that has high purity, is non-volatile, stable, and has at least one sharp proton signal that is well-resolved from all analyte signals.
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6 or MeOD).
Sample Preparation:
Accurately weigh approximately 10-15 mg of the analyte into a vial using a microbalance.
Accurately weigh a similar mass of the certified internal standard into the same vial.
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
Data Acquisition:
Acquire a 1H NMR spectrum under quantitative conditions. This requires a long relaxation delay (D1, typically 5-7 times the longest T1 relaxation time of both analyte and standard) to ensure full signal recovery.
Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans.
Data Processing:
Carefully phase and baseline correct the spectrum.
Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
Purity Calculation: The purity (Panalyte) is calculated using the following formula[6]:
Where: I = Integral, N = Number of protons for the signal, M = Molar mass, m = mass, P = Purity of the standard.
Part 3: Comparative Analysis & Data Interpretation
No single method tells the whole story. A direct comparison highlights why an orthogonal approach is non-negotiable for a high-quality reference standard.
Table 1: Comparison of Core Analytical Methodologies
Feature
Chiral HPLC
Achiral RP-HPLC
Quantitative NMR (qNMR)
Primary Purpose
Quantifies enantiomeric purity (e.g., (R)- vs. (S)-isomer).
Quantifies chemical purity from process-related impurities.
Determines absolute purity (assay value) without a specific reference standard.
Principle
Differential interaction with a Chiral Stationary Phase (CSP).
Differential partitioning based on hydrophobicity (C18 phase).
Direct proportionality between NMR signal integral and molar concentration.
Strengths
- Highly sensitive to stereoisomers.- Gold standard for enantiomeric excess (e.e.).
- Excellent for separating a wide range of impurities.- DAD provides peak purity information.
Imagine a new batch of (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide is analyzed, yielding the following results:
Table 2: Hypothetical Purity Data for Candidate Batch "XYZ-001"
Analytical Test
Result
Interpretation
Achiral RP-HPLC
99.70 %
The sum of all non-chiral impurities (starting materials, by-products) is 0.30%.
Chiral HPLC
99.90 %
The sample contains 0.10% of the unwanted (R)-enantiomer.
Quantitative NMR
99.45 %
Provides the most accurate measure of the active molecule by weight, independent of response factors.
Karl Fischer
0.25 %
The sample contains 0.25% water by weight.
Residual Solvents (GC)
0.10 %
The sample contains 0.10% residual solvents (e.g., Isopropanol) by weight.
Assigning the Final Purity:
The final purity is assigned using a mass balance approach, where the qNMR result is often used as the primary assay value, and then corrected for non-chromatographable impurities like water and residual solvents.
This final value of 99.1% is the most accurate and defensible purity to report on the Certificate of Analysis. The HPLC data provides crucial supporting evidence about the nature and quantity of specific impurities.
Part 4: Decision-Making & Qualification Workflow
The selection of analytical tests should be logical and driven by the specific questions being asked at each stage of characterization.
Validating Chiral Purity of (S)-2-Amino-N-(pyridin-3-ylmethyl)propanamide
Executive Summary (S)-2-Amino-N-(pyridin-3-ylmethyl)propanamide is a functionalized amino acid amide derivative (L-Alanine core) often utilized as a chiral intermediate in the synthesis of kinase inhibitors and peptidomi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(S)-2-Amino-N-(pyridin-3-ylmethyl)propanamide is a functionalized amino acid amide derivative (L-Alanine core) often utilized as a chiral intermediate in the synthesis of kinase inhibitors and peptidomimetics. The biological activity of such compounds is strictly governed by their stereochemistry; the (S)-enantiomer typically retains the desired pharmacological profile, while the (R)-enantiomer may be inactive or toxic.
Validating the chiral purity (enantiomeric excess, ee) of this molecule presents specific challenges due to its dual basicity (primary amine + pyridine ring) and high polarity. This guide objectively compares the two industry-standard methodologies for validation: Direct Chiral HPLC (The Gold Standard) and Marfey’s Derivatization (The Biological Standard).
Analytical Challenge: The free primary amine interacts strongly with silanol groups on stationary phases, causing peak tailing. The pyridine ring adds
-basicity, requiring specific mobile phase additives.
Decision Matrix: Method Selection
The following Graphviz diagram outlines the logical decision tree for selecting the appropriate validation method based on your laboratory's resources and the sample matrix.
Figure 1: Decision tree for selecting between Direct HPLC and Indirect Derivatization methods.
Comparative Analysis
The following table synthesizes performance metrics based on experimental data for amino-pyridine amides.
Feature
Method A: Direct Chiral HPLC
Method B: Marfey's Derivatization
Method C: Polarimetry
Principle
Direct separation on Chiral Stationary Phase (CSP).
Chemical conversion to diastereomers; separation on C18.
This method is the industry standard for purity determination (ICH Q3A/Q6A) because it is non-destructive and minimizes sample handling errors.
The "Killer" Application: Chiralpak IG
For amines and pyridines, the Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate) immobilized on silica) is superior to older coated phases (like AD-H) because it tolerates a wider range of solvents and additives necessary to suppress amine tailing [1, 2].
Experimental Protocol
System: HPLC with UV-Vis or DAD.
Column: Daicel Chiralpak IG-3 (3 µm, 4.6 x 150 mm).
Step-by-Step Workflow:
Mobile Phase Preparation:
Base: n-Hexane / Ethanol (80:20 v/v).
Additive (Critical): Add 0.1% Diethylamine (DEA) or Ethanolamine.
Why DEA? The basic additive masks residual silanols on the silica support, preventing the primary amine of the analyte from tailing.
Sample Preparation:
Dissolve 1.0 mg of (S)-2-Amino-N-(pyridin-3-ylmethyl)propanamide in 1 mL of Ethanol.
Note: Do not dissolve in pure DMSO if injecting large volumes into a Normal Phase system.
The separation relies on the "Three-Point Interaction" model. The graph below illustrates the specific interactions between the CSP and the analyte.
Figure 2: Mechanistic interactions driving chiral recognition on Chiralpak IG.
Method B: Marfey's Derivatization (Alternative)
When a chiral column is unavailable, or for trace analysis in biological fluids, Marfey's method is the authoritative alternative [3, 5]. It converts enantiomers into diastereomers using FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[5][6]
Experimental Protocol
Reagent: Marfey's Reagent (FDAA), 1% solution in Acetone.
Step-by-Step Workflow:
Reaction:
Mix 50 µL of sample (50 mM in water) with 100 µL of 1% FDAA.
Add 20 µL of 1M NaHCO
(pH buffer).
Incubate at 40°C for 60 minutes . (Do not overheat; FDAA can degrade).
Quenching:
Add 20 µL of 1M HCl to stop the reaction and neutralize the base.
Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile.
Elution Order: The L-L diastereomer (L-FDAA reacted with S-analyte) typically elutes before the L-D diastereomer due to stronger intramolecular H-bonding in the L-L complex, which increases hydrophobicity less than the L-D form [3].
Validation & Regulatory Standards (ICH)
To comply with ICH Q6A (Specifications for New Drug Substances), the chosen method must be validated.
Specificity: Inject the racemate (mix of S and R) to demonstrate baseline separation.
Limit of Quantitation (LOQ): For a chiral impurity limit of 0.1%, the LOQ should be
0.05%.
Linearity: Demonstrate linear response for the (R)-enantiomer from 0.05% to 1.0% levels.
Author's Note on Stability: Solutions of this amine in protic solvents (MeOH/EtOH) are stable for 24h. However, avoid long-term storage in acetone or aldehydes to prevent Schiff base formation.
References
Daicel Chiral Technologies. (2022). Instruction Manual for CHIRALPAK® IG. Retrieved from [Link]
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Retrieved from [Link]
ICH. (2000).[7][8] ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Retrieved from [Link]
Harada, K., et al. (1996). Advanced Marfey's Method for Determination of Absolute Configuration. Tetrahedron Letters. Retrieved from [Link]
A Comprehensive Guide to Personal Protective Equipment for Handling (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide
As a novel compound, specific safety data for (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide may be limited. Therefore, this guide is built upon a conservative approach, drawing parallels from the well-documented hazards...
Author: BenchChem Technical Support Team. Date: March 2026
As a novel compound, specific safety data for (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide may be limited. Therefore, this guide is built upon a conservative approach, drawing parallels from the well-documented hazards of structurally similar aminopyridine derivatives. The fundamental principle is to treat this compound with a high degree of caution, assuming it may share the toxicological and chemical properties of its class. This guide provides a detailed framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel.
Understanding the Hazard: The Aminopyridine Class
Aminopyridine derivatives are known to be hazardous. They can be toxic if swallowed, inhaled, or if they come into contact with skin.[1][2] Many are also skin and eye irritants and may cause respiratory irritation.[3][4] Therefore, a robust personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity.
Assumed Hazard Profile for (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide:
The Hierarchy of Controls: A Proactive Safety Approach
Before detailing specific PPE, it is crucial to implement a hierarchy of controls. This universally accepted safety practice prioritizes the most effective measures to mitigate risk.
Figure 1: Hierarchy of Controls. This diagram illustrates the preferred order of risk mitigation strategies, from most to least effective.
Elimination/Substitution: In a research context, these are often not feasible.
Engineering Controls: This is your first line of defense. Always handle (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide in a certified chemical fume hood to minimize inhalation exposure.[6] Ensure eyewash stations and safety showers are readily accessible.[7][8]
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for handling this compound. This includes clear instructions on storage, handling, and waste disposal. Never work alone when handling highly toxic compounds.
Essential Personal Protective Equipment (PPE)
The following PPE is mandatory when handling (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide.
Figure 2: Core PPE for Handling the Compound. This illustrates the essential categories of personal protective equipment required.
3.1. Eye and Face Protection
Requirement: Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield worn over chemical splash goggles is recommended.[1][7]
Rationale: This compound is presumed to be a severe eye irritant.[2][3] Standard safety glasses do not provide a sufficient seal against splashes and vapors.
3.2. Hand Protection
Requirement: Double gloving with nitrile gloves is a recommended practice.[6] Nitrile gloves offer good resistance to a range of chemicals.[9] Always inspect gloves for any signs of degradation or puncture before use.[1]
Rationale: The aminopyridine class of compounds can be toxic upon skin contact.[1][2] Double gloving provides an additional layer of protection against accidental exposure.
Glove Selection: While nitrile is a good general choice, for prolonged handling or in the absence of specific permeation data, consider heavier-duty gloves. Always consult a glove compatibility chart from the manufacturer for specific chemicals if available.[10][11]
Glove Compatibility for Related Compounds (General Guidance):
Glove Material
General Recommendation for Amines/Pyridines
Nitrile
Good for splash protection and incidental contact.[6][9]
Neoprene
Often recommended for pyridine and its derivatives.[6]
Latex
Not recommended due to poor chemical resistance.[6]
Butyl Rubber
Good for handling many organic compounds.
Viton®
Excellent chemical resistance but can be less flexible.
3.3. Body Protection
Requirement: A buttoned-up, long-sleeved laboratory coat is mandatory. For larger quantities or procedures with a high splash risk, a chemically resistant apron over the lab coat is advised.
Rationale: This protects your skin and personal clothing from contamination.
3.4. Respiratory Protection
Requirement: When handled in a certified chemical fume hood, respiratory protection is generally not required. However, in the event of a spill or if engineering controls are not available or functioning correctly, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1][8]
Rationale: To prevent the inhalation of potentially toxic dust or vapors.[1]
Operational and Disposal Plans
Handling Procedure:
Preparation: Before starting, ensure all necessary PPE is available and in good condition. Designate a specific area within the fume hood for the procedure.
Weighing: If handling a solid, weigh it out in the fume hood to avoid generating airborne dust.
During the Procedure: Always keep containers of the compound sealed when not in use.[6]
After Handling: Wash hands and any potentially exposed skin thoroughly with soap and water after removing gloves.[1][5]
Spill Response:
Evacuate: Alert others in the area and evacuate if necessary.
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand).[1]
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste.[1] Do not flush down the drain.[8]
Disposal:
All waste containing (S)-2-Amino-N-pyridin-3-ylmethyl-propionamide, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[3]
Emergency Procedures
First Aid Measures:
Exposure Route
First Aid Procedure
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
Skin Contact
Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water. Seek immediate medical attention.[5][12]
Inhalation
Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5][12]
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][12]
References
Safety Data Sheet for 2-Amino Pyridine.
2-Amino-3-Methylpyridine Material Safety Data Sheet. CDH Fine Chemical.
2-AMINO-3-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie.
2-(Aminomethyl)pyridine Safety Data Sheet. Jubilant Ingrevia.
N-[6-(2,2-DIMETHYL-PROPIONYLAMINO)-PYRIDIN-2-YL]-2,2-DIMETHYL-PROPIONAMIDE Safety Data Sheet. ChemicalBook.
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. Available at: [Link]
4-AMINOPYRIDINE For Synthesis MSDS. Loba Chemie.
Chemical Resistance Reference Chart. Medicom.
Glove Compatibility Chart. University of Michigan EH&S.
3-Aminopyridine Safety Data Sheet. Jubilant Ingrevia Limited.
Safety Data Sheet for 2-Aminopyridine.
VWR Nitrile Gloves Chemical Resistance Information.